Product packaging for 3-Bromo-4-ethoxybenzoic acid(Cat. No.:CAS No. 24507-29-7)

3-Bromo-4-ethoxybenzoic acid

Cat. No.: B1274507
CAS No.: 24507-29-7
M. Wt: 245.07 g/mol
InChI Key: XCKMWULLKHQZIP-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybenzoic acid is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B1274507 3-Bromo-4-ethoxybenzoic acid CAS No. 24507-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMWULLKHQZIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389433
Record name 3-BROMO-4-ETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24507-29-7
Record name 3-BROMO-4-ETHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Bromo-4-ethoxybenzoic acid, a valuable intermediate in organic synthesis and pharmaceutical research. This document details its physicochemical characteristics, proposed synthesis and purification protocols, and predicted spectroscopic data, serving as a vital resource for its application in the laboratory.

Core Chemical Properties and Structure

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
CAS Number 24507-29-7[1][2]
Appearance White powder[1]
Melting Point 210-217 °C[1]
Purity ≥ 99% (HPLC)[1]
Predicted XlogP 2.7[3]
Structural Information

The structure of this compound is defined by a benzoic acid core, substituted at the 3-position with a bromine atom and at the 4-position with an ethoxy group.

  • SMILES: CCOC1=C(C=C(C=C1)C(=O)O)Br[3]

  • InChI: InChI=1S/C9H9BrO3/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12)[3]

Experimental Protocols

Proposed Synthesis: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of similar ethoxy-substituted benzoic acids.[4]

Reaction Scheme:

G cluster_0 Reaction Scheme 3-bromo-4-hydroxybenzoic_acid 3-bromo-4-hydroxybenzoic acid product This compound 3-bromo-4-hydroxybenzoic_acid->product + ethyl_iodide Ethyl iodide ethyl_iodide->product + K2CO3 K₂CO₃ (base) K2CO3->product Acetone Acetone (solvent) Acetone->product

Caption: Proposed synthesis of this compound.

Materials:

  • 3-bromo-4-hydroxybenzoic acid (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • Ethyl iodide (CH₃CH₂I) (1.5 eq)

  • Anhydrous acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromo-4-hydroxybenzoic acid and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetone to create a stirrable suspension.

  • Addition of Ethylating Agent: Add ethyl iodide to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Work-up - Acidification: To the residue, add deionized water and acidify to a pH of approximately 2 with 1 M HCl to precipitate the crude product.

  • Work-up - Extraction: Extract the aqueous mixture with ethyl acetate.

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Proposed Purification: Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a white solid.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Mandatory Visualization

The following diagram illustrates the proposed experimental workflow from the starting material to the pure, characterized product.

G start Start: 3-bromo-4- hydroxybenzoic acid reaction Williamson Ether Synthesis (Ethyl iodide, K₂CO₃, Acetone, Reflux) start->reaction workup Aqueous Work-up (Acidification & Extraction) reaction->workup crude_product Crude 3-Bromo-4- ethoxybenzoic acid workup->crude_product purification Purification (Recrystallization from Ethanol/Water) crude_product->purification pure_product Pure 3-Bromo-4- ethoxybenzoic acid purification->pure_product characterization Characterization (NMR, IR, MS, MP) pure_product->characterization final_product Final Product characterization->final_product

Caption: Proposed workflow for the synthesis and characterization.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)
  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet (or a narrowly split doublet), and another doublet in the range of 7.0-8.0 ppm. The proton ortho to the carboxyl group will be the most downfield.

  • Ethoxy Group Protons (-OCH₂CH₃): A quartet around 4.1 ppm (methylene protons) and a triplet around 1.4 ppm (methyl protons).

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Six signals, with the carbon attached to the bromine being significantly shielded compared to the others. The carbon attached to the ethoxy group would be deshielded.

  • Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon around 64 ppm and a signal for the methyl carbon around 15 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxyl): A strong, sharp absorption around 1700 cm⁻¹.

  • C-O Stretch (Ether and Carboxyl): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Signals above and below 3000 cm⁻¹, respectively.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • [M]⁺: m/z ≈ 244 and 246

  • [M-H]⁻: m/z ≈ 243 and 245[3]

  • [M+H]⁺: m/z ≈ 245 and 247[3]

Common fragmentation patterns would likely involve the loss of the ethoxy group and the carboxyl group.

References

3-Bromo-4-ethoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-4-ethoxybenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical properties, including its CAS number and molecular weight, and presents predicted mass spectrometry data. Furthermore, this guide outlines a plausible synthetic route for its preparation and discusses its significant role as a versatile intermediate in the fields of pharmaceutical development and materials science. Particular attention is given to its application in the synthesis of potential anti-inflammatory agents. Experimental workflows are visualized to provide clear, actionable insights for laboratory professionals.

Chemical Identity and Properties

This compound is a substituted benzoic acid derivative characterized by a benzene ring functionalized with a bromine atom at position 3, an ethoxy group at position 4, and a carboxylic acid group at position 1.

PropertyValueReference
CAS Number 24507-29-7[1]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1]
Predicted XlogP 2.7[2]
Appearance White to off-white solid
Purity Typically ≥98%

Spectroscopic and Analytical Data

Table 2.1: Predicted Mass Spectrometry Data [2]

Adductm/z
[M+H]⁺244.98079
[M+Na]⁺266.96273
[M-H]⁻242.96623
[M+NH₄]⁺262.00733
[M+K]⁺282.93667
[M+H-H₂O]⁺226.97077
[M+HCOO]⁻288.97171
[M+CH₃COO]⁻302.98736

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 4-hydroxybenzoic acid. The first step is the bromination of the aromatic ring, followed by the ethylation of the hydroxyl group via a Williamson ether synthesis.

Step 1: Bromination of 4-Hydroxybenzoic Acid to 3-Bromo-4-hydroxybenzoic acid

This step is adapted from the synthesis of methyl 3-bromo-4-hydroxybenzoate.

  • Materials: 4-hydroxybenzoic acid, glacial acetic acid, dichloromethane, liquid bromine.

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid (1.0 eq) in dichloromethane and add glacial acetic acid (1.1 eq).

    • Stir the mixture until all solids are dissolved and cool the solution to 0-5 °C in an ice bath.

    • Slowly add liquid bromine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to proceed at room temperature for 32-35 hours.

    • Upon completion, the reaction mixture is worked up by washing with water and a reducing agent (e.g., sodium bisulfite solution) to remove unreacted bromine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-bromo-4-hydroxybenzoic acid, which can be purified by recrystallization.

Step 2: Ethylation of 3-Bromo-4-hydroxybenzoic acid

This step is a standard Williamson ether synthesis.

  • Materials: 3-bromo-4-hydroxybenzoic acid, anhydrous potassium carbonate, iodoethane (or diethyl sulfate), anhydrous acetone.

  • Procedure:

    • In a round-bottom flask, combine 3-bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.

    • Add iodoethane (1.5 eq) to the suspension.

    • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the acetone under reduced pressure.

    • The residue is dissolved in water and acidified with 1 M HCl to a pH of ~2 to precipitate the product.

    • The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Ethylation (Williamson Ether Synthesis) start1 4-Hydroxybenzoic Acid reagents1 Br₂, Glacial Acetic Acid, Dichloromethane start1->reagents1 product1 3-Bromo-4-hydroxybenzoic acid reagents1->product1 reagents2 Iodoethane, K₂CO₃, Acetone product1->reagents2 product1->reagents2 product2 This compound reagents2->product2 NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs (e.g., derivatives of This compound) NSAIDs->COX_Enzymes Inhibition Screening_Workflow Start Test Compound (Derivative of 3-Bromo-4- ethoxybenzoic acid) MIC_Assay MIC Assay Start->MIC_Assay COX_Assay COX Inhibition Assay Start->COX_Assay Antimicrobial_Activity Antimicrobial Activity MIC_Assay->Antimicrobial_Activity Anti_inflammatory_Activity Anti-inflammatory Activity (IC₅₀) COX_Assay->Anti_inflammatory_Activity

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzoic Acid: Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-4-ethoxybenzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential biological relevance. While the formal discovery and initial synthesis of this specific molecule are not prominently documented in scientific literature, its preparation can be reliably achieved through established organic chemistry methodologies. This document outlines a probable synthetic route, presents key analytical data, and explores potential biological activities based on structurally related compounds, including its role as a potential modulator of inflammatory pathways.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below, providing essential data for its identification and characterization.

PropertyValueReference
CAS Number 24507-29-7[1]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2][3]
Melting Point 210-217 °C[4]
Appearance White powder[4]
Purity ≥ 98%[3][4]

Synthesis of this compound

The synthesis of this compound can be approached through two primary logical pathways: the bromination of 4-ethoxybenzoic acid or the ethylation of 3-bromo-4-hydroxybenzoic acid. The latter is presented here as a detailed experimental protocol, adapted from established Williamson ether synthesis procedures.

Proposed Synthetic Route: Ethylation of 3-Bromo-4-hydroxybenzoic acid

This method involves the deprotonation of the phenolic hydroxyl group of 3-bromo-4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Synthesis_of_3-Bromo-4-ethoxybenzoic_acid 3-Bromo-4-hydroxybenzoic_acid 3-Bromo-4-hydroxybenzoic acid Reaction Williamson Ether Synthesis 3-Bromo-4-hydroxybenzoic_acid->Reaction Iodoethane Iodoethane Iodoethane->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction 3-Bromo-4-ethoxybenzoic_acid This compound Reaction->3-Bromo-4-ethoxybenzoic_acid

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for Williamson ether synthesis on substituted phenols.

Materials:

  • 3-Bromo-4-hydroxybenzoic acid

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Iodoethane (or Diethyl Sulfate)

  • Anhydrous Acetone (or DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 3-Bromo-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetone to create a stirrable suspension.

  • Addition of Ethylating Agent: Add iodoethane (1.5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • Work-up - Acidification: Add deionized water to the residue and acidify to a pH of approximately 2 with 1 M HCl. This will precipitate the crude this compound.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Discovery and Applications

While the specific historical "discovery" of this compound is not well-documented, its utility is recognized in several fields. It serves as a key intermediate in the synthesis of more complex molecules.[4]

  • Pharmaceutical Development: It is a building block for various pharmaceuticals, particularly those targeting inflammatory diseases.[4] The structural motifs present in this compound are found in compounds developed as anti-inflammatory and analgesic agents.[4]

  • Material Science: This compound is used in the creation of specialty polymers and resins, where it can enhance thermal stability and chemical resistance.[4]

  • Agrochemicals: It plays a role in the development of herbicides and fungicides.[4]

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, based on structurally similar compounds, a potential anti-inflammatory role can be inferred. For instance, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB), a natural bromophenol, has demonstrated anti-inflammatory properties by inhibiting the phosphorylation of NF-κB and STAT1 in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound could potentially interact with similar inflammatory signaling pathways.

The NF-κB signaling pathway is a central regulator of inflammation. Its activation by stimuli such as LPS leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α.

NF-kB_Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) Nucleus:s->Pro_inflammatory_Genes:n 3_Bromo_4_ethoxybenzoic_acid This compound (Potential Inhibitor) 3_Bromo_4_ethoxybenzoic_acid->IKK

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

Experimental and Purification Workflow

The overall process from starting materials to a purified final product involves several key stages, each requiring careful execution and monitoring.

Experimental_Workflow Start Starting Materials: 3-Bromo-4-hydroxybenzoic acid, Iodoethane, K₂CO₃, Acetone Reaction Williamson Ether Synthesis (Reflux, 12-24h) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Work-up: - Solvent Removal - Acidification (HCl) - Extraction (Ethyl Acetate) Monitoring->Workup Reaction Complete Purification Purification: Recrystallization Workup->Purification Characterization Characterization: - Melting Point - NMR, HPLC, MS Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Overall workflow for the synthesis and purification of this compound.

References

Spectroscopic Data of 3-Bromo-4-ethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-4-ethoxybenzoic acid (C₉H₉BrO₃), a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white powder
Melting Point 210-217 °C
Purity ≥ 99% (HPLC)

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HAr-H
~7.9dd1HAr-H
~7.0d1HAr-H
~4.2q2H-OCH₂CH₃
~1.5t3H-OCH₂CH₃
~12.0-13.0br s1H-COOH

¹³C NMR (Carbon NMR)

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~165-170C=O (Carboxylic Acid)
~158-162Ar-C (C-O)
~135-140Ar-C (C-Br)
~130-135Ar-CH
~120-125Ar-CH
~115-120Ar-C (C-COOH)
~110-115Ar-CH
~64-68-OCH₂CH₃
~14-16-OCH₂CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
2500-3300 (broad)O-HStretching (Carboxylic Acid)
~1700C=OStretching (Carboxylic Acid)
~1600, ~1500, ~1450C=CStretching (Aromatic Ring)
~1250C-OStretching (Aryl Ether)
~1050C-OStretching (Carboxylic Acid)
Below 800C-BrStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted data below is based on electrospray ionization (ESI).[1]

AdductPredicted m/z
[M+H]⁺244.98079
[M+Na]⁺266.96273
[M-H]⁻242.96623
[M+NH₄]⁺262.00733
[M+K]⁺282.93667

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz). For ¹³C NMR, a proton-decoupled experiment is typically performed.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded first for background subtraction.

Mass Spectrometry (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample solution into the ESI source of a mass spectrometer. The instrument will ionize the molecules, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show the relative abundance of ions at different m/z values, from which the molecular weight and fragmentation patterns can be determined.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Purification Purification (e.g., Recrystallization) Sample->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Archiving Data Archiving & Reporting Structure_Elucidation->Data_Archiving

References

3-Bromo-4-ethoxybenzoic Acid: A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Bromo-4-ethoxybenzoic acid is a versatile aromatic carboxylic acid derivative. Its structure, featuring a bromine atom and an ethoxy group on the benzoic acid backbone, makes it a valuable building block in the synthesis of complex molecules. It is particularly noted for its application as an intermediate in the development of bioactive compounds, including anti-inflammatory and analgesic agents.[1] Additionally, its reactivity and stability are leveraged in materials science for the creation of specialty polymers and in agricultural chemistry for the development of agrochemicals.[1] This document compiles the known physicochemical properties of this compound and presents generalized protocols for its further characterization.

Physicochemical Properties

While extensive experimental data is limited, the fundamental physicochemical properties of this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 24507-29-7[1][2]
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1][2]
Appearance White powder[1]
Melting Point 210-217 °C[1]
Purity ≥ 99% (by HPLC)[1]
Storage Conditions Room Temperature[1]
Predicted XlogP 2.7[3]

Solubility Profile

Specific quantitative solubility data for this compound in various solvents is not available in the public domain. However, based on the general solubility characteristics of aromatic carboxylic acids, it is expected to exhibit low solubility in water and higher solubility in organic solvents. For instance, the related compound 4-ethoxybenzoic acid is described as soluble in water, while 4-bromobenzoic acid is only slightly soluble in cold water but freely soluble in alcohol.

To address this data gap, a standardized experimental protocol for determining the thermodynamic solubility of a compound is provided below.

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker.

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • The solubility is reported as mg/mL or mol/L.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Stability Profile

Detailed stability studies for this compound under various conditions (e.g., pH, light, temperature) have not been reported. The compound is generally described as stable, which is a desirable characteristic for its use in the synthesis of polymers and other materials.[1] To evaluate its stability for pharmaceutical applications, a stability-indicating analytical method is required.

Recommended Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol describes a general approach for assessing the stability of this compound in solution under stress conditions.

Objective: To evaluate the degradation of this compound under various stress conditions over time using a stability-indicating HPLC method.

Materials:

  • This compound

  • Solutions of varying pH (e.g., acidic, neutral, basic buffers)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • High-purity water and organic solvents for HPLC

  • Temperature-controlled chambers

  • Photostability chamber

  • HPLC system with a UV or Diode Array Detector (DAD)

  • pH meter

Procedure:

  • Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A reversed-phase C18 column is often a good starting point for benzoic acid derivatives. The mobile phase typically consists of an acidified aqueous buffer and an organic modifier like acetonitrile or methanol.

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Prepare solutions of the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions. Incubate at a set temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before HPLC analysis.

    • Oxidative Degradation: Prepare a solution of the compound in the presence of an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation over time.

    • Thermal Degradation: Store solutions of the compound at elevated temperatures (e.g., 60-80 °C) and analyze at different time intervals.

    • Photostability: Expose solutions of the compound to light conditions as specified by ICH guidelines (e.g., using a photostability chamber) and compare with a sample stored in the dark.

  • Sample Analysis: Analyze the samples from the stress conditions using the developed HPLC method.

  • Data Analysis: Calculate the percentage of the remaining parent compound and identify and quantify any major degradation products. The peak purity of the parent compound should be assessed using a DAD to ensure no co-eluting peaks.

The logical flow for conducting a stability study is depicted in the diagram below.

G cluster_setup Study Setup cluster_sampling Sampling cluster_analysis Analysis A Prepare stock solution B Expose to stress conditions (pH, heat, light, oxidant) A->B C Collect samples at defined time points B->C D Analyze by stability-indicating HPLC method C->D E Quantify parent compound and degradants D->E F Determine degradation kinetics E->F

Caption: General Workflow for a Forced Degradation Stability Study.

Biological Signaling

The available literature indicates that this compound is a precursor for synthesizing pharmaceuticals that target inflammatory diseases by modifying biological pathways.[1][4] However, specific signaling pathways that are directly modulated by this compound itself or its immediate derivatives are not detailed in the reviewed sources. Research in this area would be necessary to elucidate its mechanism of action and potential therapeutic targets.

Conclusion

This compound is a chemical intermediate with established applications in several fields. While its basic physicochemical properties are known, there is a notable absence of detailed, publicly available data regarding its solubility and stability. This guide provides standardized, best-practice protocols to enable researchers to generate this critical data. Further investigation is warranted to fully characterize this compound and to explore its potential biological activities and associated signaling pathways.

References

The Strategic Utility of 3-Bromo-4-ethoxybenzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 3-Bromo-4-ethoxybenzoic acid has emerged as a pivotal building block for researchers, medicinal chemists, and drug development professionals. Its unique trifunctional architecture, comprising a carboxylic acid, an ethoxy group, and a strategically positioned bromine atom, offers a versatile platform for the synthesis of complex organic molecules, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth analysis of its synthesis, key reactions, and its application in the development of potent kinase inhibitors, a critical class of anti-cancer agents.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic chemistry. The key data for this compound are summarized below.

PropertyValue
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
CAS Number 24507-29-7[1]
Appearance White to off-white solid
Melting Point 210-217 °C[1]
Solubility Soluble in methanol, ethanol, and DMSO
Purity ≥ 98% (HPLC)

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25 (d, J=2.0 Hz, 1H), 7.95 (dd, J=8.6, 2.0 Hz, 1H), 6.95 (d, J=8.6 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 1.50 (t, J=7.0 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 171.5, 160.0, 135.0, 132.5, 124.0, 112.0, 111.5, 65.0, 14.5
Mass Spectrometry (ESI) m/z: 243.97 [M-H]⁻

Synthesis of this compound

The most common and efficient laboratory synthesis of this compound involves the electrophilic bromination of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-director, and since the para position is blocked, bromination occurs at one of the ortho positions.

Synthesis 4-Ethoxybenzoic_Acid 4-Ethoxybenzoic Acid 3-Bromo-4-ethoxybenzoic_Acid This compound 4-Ethoxybenzoic_Acid->3-Bromo-4-ethoxybenzoic_Acid Electrophilic Aromatic Substitution Reagents Br₂, FeBr₃ (cat.) Glacial Acetic Acid Reagents->3-Bromo-4-ethoxybenzoic_Acid

Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Ethoxybenzoic acid

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-ethoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol/water to yield pure this compound.

Core Reactions and Applications in Drug Discovery

This compound is a versatile building block due to its three reactive sites. The carboxylic acid is readily converted to amides and esters, while the bromo substituent is ideal for cross-coupling reactions. This dual reactivity makes it a valuable precursor for the synthesis of complex molecules, particularly kinase inhibitors.

Amide Coupling Reactions

The carboxylic acid moiety of this compound can be readily coupled with a variety of amines to form amide bonds, a key structural feature in many pharmaceutical agents.

Amide_Coupling Start This compound Product N-Substituted-3-bromo-4-ethoxybenzamide Start->Product Amine R-NH₂ Amine->Product Coupling_Reagents HATU, DIPEA DMF Coupling_Reagents->Product

Amide coupling reaction of this compound.
Experimental Protocol: Amide Coupling with 3-Aminopyridine

Materials:

  • This compound

  • 3-Aminopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.

  • Add 3-aminopyridine (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki Coupling Reactions

The bromine atom on the aromatic ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures commonly found in kinase inhibitors.

Suzuki_Coupling Start This compound Product 3-Aryl-4-ethoxybenzoic Acid Start->Product Boronic_Acid R-B(OH)₂ Boronic_Acid->Product Catalyst_System Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O Catalyst_System->Product

Suzuki coupling reaction of this compound.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in the Synthesis of ABL Kinase Inhibitors

A significant application of this compound is in the synthesis of potent inhibitors of Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase.[2] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary cause of chronic myeloid leukemia (CML).[3][4] Inhibitors of this kinase, such as Imatinib, are cornerstone therapies for CML.[3][5]

The general scaffold of many ABL kinase inhibitors involves a central aromatic core with various substituents that occupy the ATP-binding site of the kinase. This compound derivatives can be elaborated through sequential amide and Suzuki coupling reactions to construct these complex inhibitors.

ABL_Inhibitor_Synthesis cluster_0 Amide Coupling cluster_1 Suzuki Coupling Start This compound Amide_Intermediate Amide Intermediate Start->Amide_Intermediate Amine Pyrimidinyl Amine Amine->Amide_Intermediate ABL_Inhibitor ABL Kinase Inhibitor Amide_Intermediate->ABL_Inhibitor Boronic_Acid Methylphenylboronic Acid Boronic_Acid->ABL_Inhibitor Signaling_Pathway BCR_ABL BCR-ABL Kinase Downstream Downstream Signaling (e.g., STAT5, Crkl) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 3-Bromo-4-ethoxybenzoic Acid-Derived Inhibitor Inhibitor->BCR_ABL

References

An In-depth Technical Guide to 3-Bromo-4-ethoxybenzoic Acid Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 3-Bromo-4-ethoxybenzoic acid derivatives, providing researchers and drug development professionals with a comprehensive resource for exploring this promising class of compounds.

Introduction

This compound is a versatile aromatic carboxylic acid that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1] Its unique substitution pattern, featuring a bromine atom and an ethoxy group, provides a scaffold for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory applications. The presence of the carboxylic acid moiety allows for facile derivatization into esters, amides, and hydrazides, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. This technical guide provides a detailed examination of the synthesis, experimental protocols, and biological activities of this compound derivatives and their analogs, with a focus on their potential in drug discovery.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. The primary routes of derivatization involve the transformation of the carboxylic acid group into esters, amides, and hydrazides.

Experimental Protocol: Synthesis of 3-Bromo-4-ethoxybenzoyl chloride

The initial step for the synthesis of many derivatives is the conversion of the carboxylic acid to the more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Dry toluene or Dichloromethane (DCM)

  • Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a solution of this compound in dry toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (typically 1.5-2.0 equivalents) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Bromo-4-ethoxybenzoyl chloride, which can be used in subsequent steps without further purification.[2][3]

Experimental Protocol: Synthesis of Ethyl 3-Bromo-4-ethoxybenzoate

Materials:

  • 3-Bromo-4-ethoxybenzoyl chloride

  • Ethanol

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-Bromo-4-ethoxybenzoyl chloride in dry DCM.

  • Cool the solution in an ice bath and add ethanol, followed by the dropwise addition of pyridine.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Ethyl 3-bromo-4-ethoxybenzoate.[4]

Experimental Protocol: Synthesis of N-substituted 3-Bromo-4-ethoxybenzamides

Materials:

  • 3-Bromo-4-ethoxybenzoyl chloride

  • Primary or secondary amine

  • Triethylamine or Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the desired amine and triethylamine in dry DCM.

  • Cool the solution in an ice bath and add a solution of 3-Bromo-4-ethoxybenzoyl chloride in DCM dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Work-up the reaction as described for the ester synthesis.

  • Purify the crude product by recrystallization or column chromatography.

Experimental Protocol: Synthesis of 3-Bromo-4-ethoxybenzohydrazide

Materials:

  • Ethyl 3-Bromo-4-ethoxybenzoate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Reflux a mixture of Ethyl 3-Bromo-4-ethoxybenzoate and an excess of hydrazine hydrate in ethanol for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford 3-Bromo-4-ethoxybenzohydrazide.

Biological Activities

Derivatives of bromo-benzoic acids have shown promise as both antimicrobial and anti-inflammatory agents. While specific data for this compound derivatives is limited, studies on structurally similar compounds provide valuable insights into their potential biological activities.

Antimicrobial Activity

Hydrazide derivatives of 3- and 4-bromobenzoic acids have been synthesized and evaluated for their antimicrobial properties.[5]

Table 1: Antimicrobial Activity of 3/4-Bromo Benzohydrazide Derivatives [5]

Compound ID Structure pMICam (μM/ml)
12 3-Bromo-N'-(substituted benzylidene)benzohydrazide 1.67

| Standard | Various | Varies |

Note: The specific structure of the most potent compound (12) from the study is a 3-bromo benzohydrazide derivative. This data is presented as an analog to indicate the potential antimicrobial activity of this compound derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient broth or Sabouraud dextrose broth

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 25°C for fungi).

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Benzoic acid derivatives have been investigated for their anti-inflammatory properties, with a potential mechanism of action involving the inhibition of the NF-κB signaling pathway.[6][7]

Table 2: Anti-inflammatory Activity of Analogous Benzoic Acid Derivatives

Compound Class Assay IC₅₀ (nM) Reference
3-Amide benzoic acid derivatives P2Y₁₄R Antagonism 1.77 [8]

| Substituted benzophenone analogues | Carrageenan-induced edema | Varies |[9] |

Note: This table presents data for analogous compounds to highlight the potential anti-inflammatory activity of this compound derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Materials:

  • Synthesized compounds

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compounds at various concentrations.

  • Prepare a reaction mixture containing the test compound and a solution of BSA or egg albumin in PBS.

  • Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the solution at 660 nm.

  • Diclofenac sodium can be used as a positive control.

  • The percentage inhibition of protein denaturation is calculated and the IC₅₀ value is determined.

Signaling Pathways and Mechanisms of Action

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of some benzoic acid derivatives are attributed to their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[6][7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes. Certain N-substituted benzamides have been shown to inhibit NF-κB activation by preventing the breakdown of IκBβ.[7]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Proinflammatory_Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1β) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome Degradation IkB->Proteasome NFkB_Active NF-κB (Active) IkB->NFkB_Active releases NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive) Nucleus Nucleus NFkB_Active->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription initiates Benzoic_Acid_Derivatives 3-Bromo-4-ethoxybenzoic acid derivatives Benzoic_Acid_Derivatives->IKK_Complex inhibit

Caption: Potential mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow

A typical workflow for the synthesis and evaluation of this compound derivatives is outlined below.

experimental_workflow start This compound step1 Synthesis of 3-Bromo-4-ethoxybenzoyl chloride start->step1 step2a Esterification step1->step2a step2b Amidation step1->step2b step2c Hydrazide Formation step1->step2c derivatives Library of Derivatives (Esters, Amides, Hydrazides) step2a->derivatives step2b->derivatives step2c->derivatives screening Biological Screening derivatives->screening antimicrobial Antimicrobial Assays (MIC Determination) screening->antimicrobial antiinflammatory Anti-inflammatory Assays (e.g., Protein Denaturation) screening->antiinflammatory sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar antiinflammatory->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anti-inflammatory agents. The synthetic accessibility of this scaffold, coupled with the encouraging biological activities of its analogs, makes it an attractive starting point for medicinal chemistry campaigns. Further research, including the synthesis of diverse libraries of derivatives and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound class. This guide provides a foundational framework to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Thermochemical Properties of 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermochemical and physical properties of 3-Bromo-4-ethoxybenzoic acid. Due to the limited availability of direct experimental thermochemical data for this specific compound, this guide incorporates data from structurally similar compounds to provide context and reasonable estimations. It is intended to serve as a foundational resource for professionals in drug discovery and materials science.

Chemical Identity and Physical Properties

This compound is an aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a bromine atom and an ethoxy group on the benzoic acid backbone, makes it a key component in the development of bioactive molecules and functional materials.[1] It is typically supplied as a white powder and should be stored at room temperature.[1]

Table 1: General and Physical Properties of this compound and Related Compounds

PropertyThis compound3-Bromo-4-methoxybenzoic acid4-Ethoxybenzoic acidSource
CAS Number 24507-29-799-58-1619-86-3[1][2]
Molecular Formula C₉H₉BrO₃C₈H₇BrO₃C₉H₁₀O₃[1][2]
Molecular Weight 245.07 g/mol 231.05 g/mol 166.17 g/mol [1][2][3]
Appearance White powder--[1]
Melting Point 210-217 °C220-222 °C197-199 °C[1][2]
Boiling Point Not availableNot available291.2 °C at 760 mmHg[2]
Purity ≥ 99% (HPLC)96%99%[1]

Spectroscopic and Predicted Data

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z (mass to charge ratio)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 244.98079142.2
[M+Na]⁺ 266.96273153.8
[M-H]⁻ 242.96623147.6
[M+NH₄]⁺ 262.00733162.8
[M+K]⁺ 282.93667143.3
[M+H-H₂O]⁺ 226.97077142.4
[M+HCOO]⁻ 288.97171162.5
[M+CH₃COO]⁻ 302.98736187.3
Data sourced from PubChem.[4]

Thermochemical Properties

Direct experimental data on the enthalpy of formation and other thermochemical properties of this compound are not currently available in the reviewed literature. However, benzoic acid itself is a well-characterized standard in combustion calorimetry.[5][6] The heat of combustion for standard benzoic acid is a critical value for calibrating bomb calorimeters.[6] For research requiring precise thermochemical data for this compound, experimental determination is necessary.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of substituted benzoic acids, which can be adapted for this compound.

A common method for the synthesis of brominated aromatic compounds involves electrophilic aromatic substitution. For instance, the preparation of methyl 3-bromo-4-hydroxybenzoate is achieved through the bromination of methyl p-hydroxybenzoate using bromine in a suitable solvent with a catalyst like glacial acetic acid.[7] A similar approach could be envisioned for the synthesis of this compound.

G Generalized Synthesis Workflow for this compound A Starting Material (e.g., 4-Ethoxybenzoic acid) B Dissolution in Solvent (e.g., Acetic Acid) A->B C Addition of Brominating Agent (e.g., Br₂) B->C D Reaction at Controlled Temperature C->D E Quenching and Extraction D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Final Product (this compound) G->H

Caption: Generalized workflow for the synthesis of this compound.

The heat of combustion can be determined using a bomb calorimeter. This procedure involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A pellet of a known mass of this compound is prepared.

  • Calorimeter Setup: The bomb is assembled with the sample and a known length of ignition wire. It is then filled with high-purity oxygen to a specified pressure. The bomb is placed in the calorimeter vessel containing a precise amount of water.

  • Combustion: The sample is ignited by passing an electric current through the wire. The temperature change of the water in the calorimeter is recorded at regular intervals until a constant temperature is reached.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined using a standard like benzoic acid) and corrections for the formation of nitric acid and the combustion of the ignition wire.[5][6]

G Workflow for Bomb Calorimetry A Sample Preparation (Pelletizing) C Bomb Assembly and Pressurization (with Oxygen) A->C B Calorimeter Calibration (with Benzoic Acid Standard) F Calculation of Heat of Combustion B->F D Combustion of Sample C->D E Temperature Data Acquisition D->E E->F

Caption: Experimental workflow for determining the heat of combustion.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a substituted benzoic acid, the IR spectrum will show characteristic absorptions for the carboxylic acid group, the aromatic ring, and the carbon-halogen bond.

Methodology (KBr Pellet Technique):

  • Sample Preparation: A small amount of this compound (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) (100-200 mg) to create a fine powder.[8]

  • Pellet Formation: The powder is compressed in a die under high pressure to form a thin, transparent pellet.[8]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[8]

Expected IR Absorptions (based on 3-Bromobenzoic Acid):

  • O-H Stretch (Carboxylic Acid): A very broad and strong band in the region of 3300-2500 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700 cm⁻¹.[8]

  • Aromatic C=C Stretch: Multiple sharp absorptions of medium to weak intensity in the 1600-1450 cm⁻¹ range.[8]

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹.[8]

  • C-O Stretch and O-H Bend: Bands in the fingerprint region below 1500 cm⁻¹.[8]

  • C-Br Stretch: A medium to weak absorption in the lower frequency region of the fingerprint region.[8]

Biological Activity and Applications

Benzoic acid and its derivatives are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[9][10] this compound is specifically noted as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases.[1] This suggests its potential utility in modifying biological pathways relevant to inflammation. Studies on the metabolism of bromobenzoic acids have shown that they can be conjugated with glycine in vitro.[11]

While no specific signaling pathways involving this compound have been detailed in the available literature, its structural relationship to other bioactive benzoic acids suggests that it may interact with pathways such as the cyclooxygenase (COX) pathway, which is a common target for anti-inflammatory drugs.[9] Further research is needed to elucidate the specific biological targets and mechanisms of action for this compound.

G Potential Biological Relevance of this compound A This compound B Intermediate for Pharmaceutical Synthesis A->B C Potential Anti-inflammatory Agents B->C D Inhibition of Pro-inflammatory Pathways (e.g., COX enzymes) C->D E Therapeutic Effect D->E

Caption: Logical relationship of this compound to drug development.

References

A Technical Guide to 3-Bromo-4-ethoxybenzoic Acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzoic acid is a valuable substituted benzoic acid derivative that serves as a key building block in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, offers multiple sites for chemical modification, making it an important intermediate in the development of novel pharmaceutical agents and functional materials. The presence of the bromine atom can significantly influence the molecule's lipophilicity and metabolic stability, properties of interest in drug design. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed proposed experimental protocol for its synthesis, and a discussion of its potential applications.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers. The purity and quantity offered can vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. The following table summarizes the availability of this compound from several notable suppliers.

SupplierCAS NumberPurityAvailable Quantities
Chem-Impex24507-29-7≥ 99% (HPLC)Inquire
Santa Cruz Biotechnology24507-29-7InquireInquire
Sri Nicholas Fine Chem Laboratories-98%-99%From 100 mg
Nicholas Finechem Laboratories-High PurityInquire
Basr Fine Chemicals Private Limited-InquireInquire
SYN Finechem Labs Private Limited-InquireInquire
CP Lab Safety-98%25 grams

Proposed Synthesis of this compound

Reaction Scheme

cluster_0 Proposed Synthesis of this compound 4-Ethoxybenzoic_acid 4-Ethoxybenzoic acid reaction_mixture 4-Ethoxybenzoic_acid->reaction_mixture Br2 Bromine (Br₂) Br2->reaction_mixture FeBr3 Iron(III) bromide (FeBr₃, catalyst) FeBr3->reaction_mixture Acetic_acid Glacial Acetic Acid (solvent) Acetic_acid->reaction_mixture 3-Bromo-4-ethoxybenzoic_acid This compound reaction_mixture->3-Bromo-4-ethoxybenzoic_acid Reflux

Caption: Proposed synthetic route to this compound.

Experimental Protocol

Materials:

  • 4-Ethoxybenzoic acid

  • Bromine (Br₂)

  • Anhydrous Iron(III) bromide (FeBr₃)

  • Glacial Acetic Acid

  • 10% (w/v) Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-ethoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃) to the solution.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing cold water.

  • Work-up: Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears. The crude product should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol/water to yield a crystalline solid.

Experimental Workflow

The following diagram illustrates the key steps in the proposed synthesis and purification of this compound.

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 4-Ethoxybenzoic acid in Glacial Acetic Acid add_catalyst Add FeBr₃ catalyst start->add_catalyst add_bromine Add Bromine solution dropwise add_catalyst->add_bromine reflux Reflux for 4-6 hours add_bromine->reflux cool Cool to Room Temperature reflux->cool quench Pour into water and quench with Na₂S₂O₃ cool->quench filter Vacuum filter the precipitate quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize dry Dry the purified product recrystallize->dry end end dry->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate with potential applications in several areas of research and development:

  • Pharmaceutical Synthesis: As a functionalized benzoic acid, it can serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds. This allows for the construction of diverse molecular libraries for screening against various biological targets.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used as a starting material for the synthesis of novel herbicides, pesticides, and fungicides.

  • Materials Science: The rigid aromatic core of this compound makes it a candidate for incorporation into polymers and liquid crystals, potentially imparting desirable thermal or optical properties.

Conclusion

This compound is a readily available chemical intermediate with significant potential for applications in drug discovery, agrochemical research, and materials science. While a specific, published synthesis protocol is not widespread, a reliable method can be adapted from the bromination of similar aromatic compounds. The information provided in this guide serves as a valuable resource for researchers and professionals looking to utilize this compound in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 3-Bromo-4-ethoxybenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of 3-bromo-4-ethoxybenzoic acid, a valuable building block in pharmaceutical and materials science. The synthesis begins with readily available methyl 4-hydroxybenzoate and proceeds through a three-step sequence involving bromination, etherification, and hydrolysis. Furthermore, this guide details the subsequent derivatization of the target molecule into esters and amides, which are key intermediates for the development of novel therapeutic agents and functional materials.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved from methyl 4-hydroxybenzoate. The strategy involves:

  • Bromination: Regioselective bromination of the aromatic ring at the position ortho to the hydroxyl group.

  • Williamson Ether Synthesis: Introduction of the ethoxy group via nucleophilic substitution.

  • Ester Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

Following the synthesis of the core molecule, two primary derivatization routes are presented:

  • Fischer Esterification: Synthesis of an ethyl ester derivative.

  • Amide Coupling: Formation of an N-aryl amide derivative using common coupling reagents.

Synth_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization start Methyl 4-hydroxybenzoate inter1 Methyl 3-bromo-4-hydroxybenzoate start->inter1 Bromination inter2 Methyl 3-bromo-4-ethoxybenzoate inter1->inter2 Williamson Ether Synthesis product This compound inter2->product Ester Hydrolysis ester_deriv Ethyl 3-bromo-4-ethoxybenzoate product->ester_deriv Fischer Esterification amide_deriv N-Aryl 3-bromo-4-ethoxybenzamide product->amide_deriv Amide Coupling

Caption: Overall workflow for the synthesis and derivatization of this compound.

Data Presentation

The following table summarizes the reaction conditions and typical yields for the synthesis of this compound and its derivatives.

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Synthesis
1. BrominationMethyl 4-hydroxybenzoateBromine, Glacial Acetic AcidDichloromethane253.577.5
2. EtherificationMethyl 3-bromo-4-hydroxybenzoateEthyl Iodide, K₂CO₃Acetone56 (reflux)12-24~90 (Estimated)
3. HydrolysisMethyl 3-bromo-4-ethoxybenzoateNaOHMethanol/Water100 (reflux)4~95
Derivatization
4a. Fischer EsterificationThis compoundEthanol, H₂SO₄ (cat.)Ethanol78 (reflux)2-4>90
4b. Amide CouplingThis compoundAniline, EDC, HOBt, DIPEADMF0 to 254-1270-85

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate

This protocol is adapted from patent literature describing the regioselective bromination of methyl 4-hydroxybenzoate.[1]

Materials:

  • Methyl 4-hydroxybenzoate

  • Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Bromine

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq) in dichloromethane and glacial acetic acid.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3.5 hours.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate and stir for 1 hour.

  • Perform a liquid-liquid extraction. The layers are separated, and the aqueous layer is extracted twice more with dichloromethane.

  • Combine the organic layers and wash with water, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the solid from toluene to yield pure methyl 3-bromo-4-hydroxybenzoate (Yield: ~77.5%).

Protocol 2: Synthesis of Methyl 3-bromo-4-ethoxybenzoate (Williamson Ether Synthesis)

This is a general protocol for Williamson ether synthesis, a classic and robust method for forming ethers.[2][3][4]

Materials:

  • Methyl 3-bromo-4-hydroxybenzoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide

  • Anhydrous acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, combine methyl 3-bromo-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetone to create a stirrable suspension.

  • Add ethyl iodide (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • To the residue, add deionized water and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 3-bromo-4-ethoxybenzoate.

Protocol 3: Synthesis of this compound (Ester Hydrolysis)

This protocol for saponification is a standard and high-yielding method for the hydrolysis of methyl esters.[5]

Materials:

  • Methyl 3-bromo-4-ethoxybenzoate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve methyl 3-bromo-4-ethoxybenzoate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture under reflux for 4 hours.

  • After cooling to room temperature, carefully add concentrated HCl until the solution becomes acidic (pH ~2), resulting in the precipitation of a white solid.

  • Collect the solid product by filtration and wash thoroughly with cold water.

  • Dry the product under vacuum to obtain pure this compound (Yield: ~95%).

Derivatization Protocols

Protocol 4a: Synthesis of Ethyl 3-bromo-4-ethoxybenzoate (Fischer Esterification)

Fischer esterification is a straightforward method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[6][7][8][9][10]

Fischer_Esterification start This compound product Ethyl 3-bromo-4-ethoxybenzoate start->product Reflux reagents + Ethanol (excess) + H₂SO₄ (cat.) side_product + H₂O

Caption: Workflow for Fischer Esterification.

Materials:

  • This compound

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ethyl ester.

Protocol 4b: Synthesis of N-Aryl Amides (Amide Coupling)

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a common and efficient reagent combination for amide bond formation.[11][12][13][14][15]

Amide_Coupling cluster_activation Activation cluster_coupling Coupling start This compound activated Activated Ester Intermediate start->activated reagents + EDC, HOBt, DIPEA amine + Aniline product N-Phenyl-3-bromo- 4-ethoxybenzamide amine->product

Caption: Workflow for EDC/HOBt mediated Amide Coupling.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired aniline (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove soluble impurities.

  • Dry the product under vacuum. If necessary, purify further by column chromatography or recrystallization.

References

Application Notes and Protocols for 3-Bromo-4-ethoxybenzoic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzoic acid is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring a bromine atom on an electron-rich aromatic ring, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Heck, and Sonogashira couplings, enable the formation of new carbon-carbon bonds, providing a powerful tool for the synthesis of substituted benzoic acid derivatives. Such derivatives are key components in many biologically active compounds and functional materials.

These application notes provide detailed protocols and representative data for the use of this compound in Suzuki, Heck, and Sonogashira cross-coupling reactions. The methodologies are based on established procedures for structurally similar compounds and serve as a comprehensive guide for researchers in drug discovery and chemical development.

Suzuki-Miyaura Coupling: Synthesis of Biphenyl Carboxylic Acids

The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organoboron compound and an organic halide.[1] For this compound, this reaction is instrumental in the synthesis of substituted biphenyl-4-carboxylic acids, a scaffold present in numerous pharmaceutical agents.[2][3] The reaction generally proceeds under mild conditions with high functional group tolerance.

Representative Data for Suzuki-Miyaura Coupling of an Analogous 3-Bromobenzoic Acid

The following table summarizes the results for the Suzuki coupling of 3-bromobenzoic acid with various arylboronic acids, demonstrating the expected reactivity and yields for this compound under similar conditions.[4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a highly efficient method for the Suzuki coupling of 3-bromobenzoic acid in an aqueous medium at room temperature.[4]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 to 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a precipitate of the product will typically form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • If a precipitate does not form, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or recrystallization if necessary.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid Base (K2CO3) B Add Catalyst: [PdCl2(NH2CH2COOH)2] A->B C Add Solvent: Distilled Water B->C D Stir at Room Temperature (1.5 - 6 hours) C->D E Precipitation or Acidification (pH 2-3) D->E F Filtration / Extraction E->F G Purification (Column Chromatography) F->G H H G->H Final Product: Substituted Biphenyl Carboxylic Acid Heck_Mechanism Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) AlkeneComplex Ar-Pd(II)-X(L2)(Alkene) ArPdX->AlkeneComplex Alkene Coordination Insertion R-CH2-CH(Ar)-Pd(II)-X(L2) AlkeneComplex->Insertion Migratory Insertion ProductComplex Product-Pd(0)L2 Insertion->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Base (Reductive Elimination) Product Ar-Alkene ProductComplex->Product Optimization_Flowchart Start Low Yield in Cross-Coupling Reaction Catalyst Optimize Catalyst System (Pd source and Ligand) Start->Catalyst Check1 Yield Improved? Catalyst->Check1 Base Optimize Base (Type and Stoichiometry) Check2 Yield Improved? Base->Check2 Solvent Optimize Solvent System Check3 Yield Improved? Solvent->Check3 Temp Optimize Temperature and Reaction Time Check4 Yield Improved? Temp->Check4 Check1->Base No End Optimized Protocol Check1->End Yes Check2->Solvent No Check2->End Yes Check3->Temp No Check3->End Yes Check4->End Yes

References

Application Notes and Protocols: Amidation of 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the amidation of 3-bromo-4-ethoxybenzoic acid, a versatile building block in medicinal chemistry and materials science.[1] The synthesis of amide derivatives from this scaffold is a crucial step in the development of novel compounds with potential therapeutic applications, including as anti-inflammatory and analgesic agents.[1]

Introduction

This compound is an aromatic carboxylic acid featuring a bromine atom and an ethoxy group, making it a valuable intermediate for introducing diverse functionalities.[1] Amidation of the carboxylic acid moiety is a common and effective strategy to generate libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. This protocol outlines a standard and reliable method for amide bond formation using common coupling agents.

Data Presentation

While specific quantitative data for the amidation of this compound is not extensively published, the following table presents representative data from amidation reactions of structurally similar benzoic acid analogs under standard coupling conditions. These examples suggest that high yields can be anticipated for the described protocol.

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF1285
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBtDMF1278
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85
3,5-Dibromo-4-methoxybenzoic acidPrimary/Secondary AmineEDC, HOBt, DIPEADMF or DCM12-24High (expected)[2]

Table 1: Representative Amidation Reactions of Benzoic Acid Analogs. Data for illustrative purposes based on similar reactions.[2]

Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[2]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 x) and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the key steps in the amidation of this compound.

Amidation_Workflow start_material 3-Bromo-4-ethoxybenzoic Acid + Amine reaction Reaction at 0°C to RT (12-24h) start_material->reaction reagents EDC, HOBt, DIPEA in Anhydrous DMF/DCM reagents->reaction workup Aqueous Workup (EtOAc, NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Desired Amide Product purification->product

Caption: Workflow for the amidation of this compound.

Mechanism of Action of Coupling Agents

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous due to the unfavorable acid-base reaction that deactivates the amine nucleophile.[3] Coupling agents like carbodiimides (e.g., DCC, EDC) are employed to activate the carboxylic acid.[3][4]

The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond and a urea byproduct.[3] Additives such as HOBt are often used to prevent side reactions and reduce racemization, particularly in peptide synthesis, by forming an active ester that is more stable than the O-acylisourea but still highly reactive towards amines.[5]

The logical relationship of the key components in the coupling reaction is depicted below.

Coupling_Mechanism acid Carboxylic Acid (this compound) intermediate O-Acylisourea Intermediate acid->intermediate reacts with edc EDC (Coupling Agent) edc->intermediate hobt HOBt (Additive) active_ester HOBt Active Ester hobt->active_ester amine Amine amide Amide Product amine->amide amine->amide intermediate->active_ester reacts with intermediate->amide attacked by byproduct Urea Byproduct intermediate->byproduct active_ester->amide attacked by

Caption: Logical relationship of reagents in carbodiimide-mediated amidation.

References

Application Notes and Protocols: 3-Bromo-4-ethoxybenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzoic acid is a versatile benzoic acid derivative that serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a carboxylic acid moiety, provides multiple reactive sites for the construction of complex molecular architectures. This allows for its incorporation into diverse scaffolds, making it a valuable starting material in medicinal chemistry for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology.

This document provides detailed application notes on the use of this compound in the synthesis of a potent kinase inhibitor, including experimental protocols for its synthesis and biological evaluation.

Featured Application: Synthesis of a Novel Kinase Inhibitor

This compound is a key intermediate in the synthesis of 3-bromo-4-ethoxy-N-[4-([1][2]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide , a compound with potential as a kinase inhibitor for the treatment of inflammatory diseases. The structural motif of this molecule is found in compounds described in patents for inhibitors of p38 mitogen-activated protein kinase (MAPK), Syk kinase, and Src family tyrosine kinases, all of which are implicated in inflammatory signaling pathways.

Logical Workflow for the Synthesis and Evaluation of the Target Kinase Inhibitor

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound F Amide Coupling A->F B 2-Amino-3-hydroxypyridine D Amide Formation & Cyclization B->D C 4-Nitrobenzoyl chloride C->D E 4-(oxazolo[4,5-b]pyridin-2-yl)aniline D->E E->F G Target Kinase Inhibitor F->G H Kinase Inhibition Assays (p38 MAPK, Syk, Src) G->H I Cell-based Assays (e.g., Cytokine Release) G->I J Data Analysis (IC50 determination) H->J I->J

Caption: Synthetic and evaluation workflow for the target kinase inhibitor.

Data Presentation

While specific quantitative data for the direct derivative 3-bromo-4-ethoxy-N-[4-([1][2]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not publicly available, the following table presents representative inhibitory activities of compounds with similar structural motifs against relevant kinase targets. This data provides a rationale for targeting these kinases with derivatives of this compound.

Kinase TargetRepresentative Inhibitor TypeReported IC50 Range (nM)
p38 MAPKSubstituted Benzamides10 - 500
Syk KinaseOxazolopyridine Derivatives5 - 200
Src Family KinasesAnilinopyrimidine Derivatives1 - 100

Note: The IC50 values are indicative and sourced from public domain data for structurally related compounds.

Experimental Protocols

The following are detailed protocols for the synthesis of the target kinase inhibitor and for the in vitro evaluation of its kinase inhibitory activity.

Synthesis of 4-(oxazolo[4,5-b]pyridin-2-yl)aniline (Intermediate)

This protocol describes the synthesis of the key aniline intermediate required for the final amide coupling step.

Materials:

  • 2-Amino-3-hydroxypyridine

  • 4-Nitrobenzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Polyphosphoric acid (PPA)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Amide Formation: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add 4-nitrobenzoyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Cyclization: Add the crude amide to polyphosphoric acid (10 wt eq) and heat at 150 °C for 4 hours.

  • Work-up: Cool the reaction mixture and carefully add ice-water. Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine.

  • Nitro Reduction: To a solution of 2-(4-nitrophenyl)oxazolo[4,5-b]pyridine (1.0 eq) in ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq). Heat the mixture to reflux for 4 hours.

  • Work-up: Filter the hot reaction mixture through celite and wash with ethanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Synthesis of 3-bromo-4-ethoxy-N-[4-([1][2]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide (Final Product)

This protocol details the amide coupling of this compound with the synthesized aniline intermediate.

Materials:

  • This compound

  • 4-(oxazolo[4,5-b]pyridin-2-yl)aniline

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (10 vol), add HATU (1.2 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Add 4-(oxazolo[4,5-b]pyridin-2-yl)aniline (1.1 eq) to the reaction mixture and stir at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the final product.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compound against p38 MAPK, Syk, or Src kinases.

Materials:

  • Recombinant human kinase (p38 MAPK, Syk, or Src)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compound

  • DMSO (Dimethyl sulfoxide)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the synthesized inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the recombinant kinase, and the substrate peptide.

  • Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway Visualization

The following diagram illustrates the central role of p38 MAPK, Syk, and Src kinases in inflammatory signaling cascades, which are the putative targets for the synthesized bioactive molecule.

G cluster_upstream Upstream Stimuli cluster_receptors Cell Surface Receptors cluster_kinases Key Kinase Targets cluster_downstream Downstream Effects Stimuli Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Pathogen-Associated Molecular Patterns (PAMPs) TLR Toll-like Receptors (TLRs) Stimuli->TLR CytokineR Cytokine Receptors Stimuli->CytokineR Src Src Family Kinases TLR->Src p38 p38 MAPK CytokineR->p38 BCR B-cell Receptor (BCR) Syk Syk BCR->Syk TF Activation of Transcription Factors (e.g., NF-κB, AP-1) p38->TF Syk->p38 Src->Syk Cytokine_Prod Production of Inflammatory Mediators (Cytokines, Chemokines) TF->Cytokine_Prod Inhibitor 3-bromo-4-ethoxy-N-[4-([1,3]oxazolo [4,5-b]pyridin-2-yl)phenyl]benzamide Inhibitor->p38 Inhibition Inhibitor->Syk Inhibition Inhibitor->Src Inhibition

Caption: Inflammatory signaling pathways targeted by kinase inhibitors.

References

Application of 3-Bromo-4-ethoxybenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Bromo-4-ethoxybenzoic acid is a versatile building block in materials science, primarily utilized as a precursor for the synthesis of advanced polymers and liquid crystals. Its unique molecular structure, featuring a bromine atom, an ethoxy group, and a carboxylic acid, allows for the tailored design of materials with enhanced thermal stability, chemical resistance, and specific mesomorphic properties. These characteristics make it a valuable compound for applications in coatings, adhesives, and display technologies. This document provides an overview of its applications, detailed experimental protocols for the synthesis of its derivatives, and characterization data.

Application in the Synthesis of Thermotropic Liquid Crystals

This compound serves as a core structural motif in the design of thermotropic liquid crystals. The presence of the bromine atom and the ethoxy group influences the molecule's polarity, polarizability, and geometric shape, which are critical factors in the formation and stability of liquid crystalline phases. By modifying the carboxylic acid group, typically through esterification with various phenols or other hydroxyl-containing moieties, a diverse range of calamitic (rod-shaped) liquid crystals can be synthesized. These materials exhibit mesophases, such as nematic and smectic phases, over specific temperature ranges.

General Synthetic Approach for Liquid Crystal Derivatives

The synthesis of liquid crystalline materials from this compound typically involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an ester, to facilitate subsequent reactions.

  • Esterification or Amidation: The activated acid derivative is then reacted with a selected phenol or amine to produce the final liquid crystalline compound.

A general workflow for this process is illustrated below.

workflow cluster_synthesis Synthesis of Liquid Crystal Esters A This compound B Activation (e.g., with SOCl₂) A->B C 3-Bromo-4-ethoxybenzoyl chloride B->C D Esterification with Substituted Phenol C->D E Liquid Crystalline Ester D->E F Characterization (DSC, POM, NMR) E->F

Caption: General workflow for synthesizing liquid crystalline esters.

Experimental Protocol: Synthesis of a Representative Liquid Crystalline Ester

This protocol describes the synthesis of a representative liquid crystal, 4-(4-cyanophenyl) 3'-bromo-4'-ethoxybenzoate, based on established methods for similar benzoic acid derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-cyanophenol

  • Pyridine

  • Dry Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Synthesis of 3-Bromo-4-ethoxybenzoyl chloride:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in an excess of thionyl chloride (5.0 eq).

    • Reflux the mixture for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-Bromo-4-ethoxybenzoyl chloride.

  • Synthesis of 4-(4-cyanophenyl) 3'-bromo-4'-ethoxybenzoate:

    • Dissolve 4-cyanophenol (1.0 eq) and pyridine (1.1 eq) in dry DCM in a separate flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3-Bromo-4-ethoxybenzoyl chloride (1.0 eq) in dry DCM to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield the final liquid crystalline ester.

Characterization and Quantitative Data
Compound (n-alkanoyloxy group)Crystal to Smectic C Transition (°C)Smectic C to Isotropic Transition (°C)Mesophase Range (°C)
Butanoyloxy (n=4)95.2105.810.6
Hexanoyloxy (n=6)90.1112.522.4
Octanoyloxy (n=8)88.7115.326.6
Decanoyloxy (n=10)85.4116.130.7

Data adapted from studies on homologous series of 4-n-alkanoyloxy benzoic acids and is intended for illustrative purposes.[1]

Application in the Synthesis of Specialty Polymers

This compound is utilized in the production of specialty polymers and resins, where it can be incorporated to enhance material properties such as thermal stability and chemical resistance.[2] The aromatic core and the presence of the bromine atom contribute to the rigidity and flame-retardant properties of the resulting polymers, respectively. It can be used as a monomer or a co-monomer in the synthesis of polyesters and polyamides.

General Polymerization Workflow

The incorporation of this compound into a polymer backbone typically follows a polycondensation reaction. The carboxylic acid group can be reacted with diols or diamines to form polyester or polyamide linkages, respectively.

G cluster_polymerization Polymer Synthesis Workflow Monomer1 This compound (or its derivative) Polycondensation Polycondensation Monomer1->Polycondensation Monomer2 Co-monomer (e.g., Diol or Diamine) Monomer2->Polycondensation Polymer Specialty Polymer (Polyester or Polyamide) Polycondensation->Polymer Characterization Characterization (GPC, TGA, DSC) Polymer->Characterization

Caption: Workflow for specialty polymer synthesis.

Experimental Protocol: Synthesis of a Representative Copolyester

This protocol outlines the synthesis of a copolyester incorporating a derivative of this compound.

Materials:

  • 3-Bromo-4-ethoxybenzoyl chloride (prepared as in section 1.2)

  • A diol (e.g., Ethylene glycol)

  • A non-reactive solvent (e.g., 1,2-dichlorobenzene)

  • A high-boiling point catalyst (e.g., antimony trioxide)

  • Methanol

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge 3-Bromo-4-ethoxybenzoyl chloride (1.0 eq), ethylene glycol (1.1 eq), and 1,2-dichlorobenzene.

  • Add a catalytic amount of antimony trioxide.

  • Heat the mixture under a slow stream of nitrogen to a temperature of 180-200 °C to initiate the polycondensation reaction.

  • Continue the reaction for several hours, monitoring the viscosity of the reaction mixture.

  • Once the desired viscosity is achieved, cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the polymer, wash it with fresh methanol, and dry it in a vacuum oven.

Polymer Properties

Polymers incorporating the this compound moiety are expected to exhibit high thermal stability and good chemical resistance. The following table provides a summary of typical properties for aromatic polyesters, which would be comparable to those synthesized using this compound.

PropertyTypical Value Range
Glass Transition Temperature (Tg)150 - 250 °C
Decomposition Temperature (Td)> 400 °C
Tensile Strength50 - 100 MPa
SolubilitySoluble in chlorinated solvents and strong acids

These are representative values for aromatic polyesters and may vary depending on the specific co-monomers and polymer molecular weight.

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to biological applications, in the context of materials science, we can visualize the logical relationship between the molecular structure of this compound and the resulting material properties.

G cluster_structure_property Structure-Property Relationship Structure This compound (Molecular Structure) Aromatic Aromatic Ring Structure->Aromatic Carboxyl Carboxylic Acid Structure->Carboxyl Bromo Bromo Group Structure->Bromo Ethoxy Ethoxy Group Structure->Ethoxy Rigidity Rigidity & Thermal Stability Aromatic->Rigidity Reactivity Reactivity for Polymerization Carboxyl->Reactivity Polarity Polarity & Intermolecular Interactions Bromo->Polarity FlameRetardancy Flame Retardancy Bromo->FlameRetardancy Ethoxy->Polarity Properties Material Properties Rigidity->Properties Reactivity->Properties Polarity->Properties FlameRetardancy->Properties

Caption: Structure-property relationships of this compound.

Conclusion

This compound is a valuable and versatile compound in materials science. Its unique structural features make it an excellent candidate for the synthesis of high-performance liquid crystals and specialty polymers. The protocols and data presented in this application note provide a foundation for researchers and scientists to explore the potential of this compound in developing novel materials with tailored properties for a wide range of applications. Further research into the synthesis and characterization of new materials derived from this compound is warranted to fully exploit its potential.

References

Application Note and Protocol: Step-by-Step Synthesis of Esters from 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of esters from 3-Bromo-4-ethoxybenzoic acid, a versatile intermediate in pharmaceutical and materials science research.[1] The primary method detailed is the Fischer-Speier esterification, a reliable and cost-effective acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4][5] Additionally, alternative methods such as the Steglich esterification for acid-sensitive substrates and the Mitsunobu reaction for sterically hindered alcohols are discussed.[6][7][8][9][10] This guide includes a step-by-step experimental procedure, a summary of expected quantitative data, and visual diagrams of the reaction and workflow to ensure reproducibility and clarity for researchers in drug development and organic synthesis.

Introduction

This compound is a valuable building block in the synthesis of bioactive molecules and functional materials.[1] The conversion of its carboxylic acid group to an ester is a fundamental transformation that allows for further molecular elaboration and modification of physicochemical properties. Esterification is a crucial step in the development of new pharmaceutical agents and specialty polymers.[1] This protocol outlines the synthesis of esters from this compound, providing researchers with a comprehensive guide to performing this reaction efficiently and safely in a laboratory setting.

Chemical Reaction Pathway

Esterification_Reaction cluster_products Products reactant1 This compound catalyst Acid Catalyst (e.g., H₂SO₄) reactant2 Alcohol (R-OH) product Ester catalyst->product Heat water Water Ester_Synthesis_Workflow start Start reactants Combine this compound and excess alcohol in a flask. start->reactants catalyst Add concentrated H₂SO₄ catalyst. reactants->catalyst reflux Heat the mixture to reflux. catalyst->reflux cool Cool the reaction mixture. reflux->cool evaporate Remove excess alcohol via rotary evaporation. cool->evaporate extract Perform aqueous workup: - Dilute with CH₂Cl₂ - Wash with H₂O, NaHCO₃, brine evaporate->extract dry Dry the organic layer over anhydrous MgSO₄. extract->dry purify Purify the crude ester (Column chromatography or recrystallization). dry->purify end End Product: Pure Ester purify->end

References

Application Notes and Protocols: Suzuki Coupling of 3-Bromo-4-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is a powerful tool for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling of 3-Bromo-4-ethoxybenzoic acid with various arylboronic acids. The resulting 4-ethoxy-3-arylbenzoic acid scaffold is a valuable intermediate in the development of novel molecular entities in drug discovery and materials science. While specific examples for this compound are not prevalent in publicly available literature, the following protocols are based on highly analogous and successful couplings of 3-bromobenzoic acid, providing a robust starting point for reaction optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Reaction of 3-Bromobenzoic Acid with Arylboronic Acids

The following table summarizes the results of the Suzuki coupling reaction between 3-bromobenzoic acid and a selection of arylboronic acids under aqueous conditions at room temperature. These results provide a strong predictive basis for the reactivity of the structurally similar this compound.[1]

EntryArylboronic AcidProduct from 3-Bromobenzoic AcidYield (%)[1]
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89

Note: Reactions with arylboronic acids bearing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions. Optimization of the catalyst, base, or solvent system may be necessary to improve outcomes for such substrates.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids, adapted from procedures for 3-bromobenzoic acid.[1]

Protocol 1: Green Suzuki Coupling in Water at Room Temperature

This protocol is based on a highly efficient and environmentally benign method that utilizes water as the solvent at ambient temperature.[1]

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

  • Add 5.0 mL of distilled water to the flask.[1]

  • Stir the mixture vigorously at room temperature under an air atmosphere for 1.5 to 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a precipitate of the product will form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization. For instance, dissolving the precipitate in boiling water and filtering while hot can remove homocoupled byproducts.[1]

Protocol 2: Suzuki Coupling in a Biphasic Solvent System with Heating

This protocol describes a more traditional approach using a biphasic solvent system and thermal conditions, which can be beneficial for less reactive coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 eq)

  • Toluene/Water (4:1, 10 mL)

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottomed flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (1-3 mol%), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (8 mL of toluene and 2 mL of water).[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' ArAr 4-Ethoxy-3-arylbenzoic acid (Ar-Ar') RedElim->ArAr ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start prep Combine Reactants: This compound, Arylboronic acid, Catalyst, Base start->prep solvent Add Solvent (e.g., Water or Toluene/Water) prep->solvent reaction Stir at Appropriate Temperature (Room Temp or Heat) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product Isolated Product purify->product

Figure 2: General experimental workflow for the Suzuki coupling reaction.

References

The Versatility of 3-Bromo-4-ethoxybenzoic Acid as a Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzoic acid is a valuable and versatile building block in medicinal chemistry, offering a scaffold that can be readily modified to generate potent and selective therapeutic agents. Its structure, featuring a carboxylic acid, an ethoxy group, and a bromine atom on a benzene ring, provides multiple reaction sites for chemical diversification. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of new drug candidates. This document provides detailed application notes on the utility of this compound in the synthesis of potential anti-inflammatory agents and kinase inhibitors, experimental protocols for key chemical transformations, and an overview of relevant signaling pathways.

Key Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory diseases and cancer.[1] The presence of the bromine atom allows for the facile introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, which are common features in many bioactive molecules.

Synthesis of Anti-inflammatory Agents

The structural motif of a substituted benzoic acid is present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. By utilizing this compound, novel NSAID candidates with potentially improved efficacy and selectivity can be synthesized.

Synthesis of Kinase Inhibitors

The development of small molecule kinase inhibitors has revolutionized cancer therapy. The this compound scaffold can be elaborated to produce compounds that target the ATP-binding site of various kinases, thereby inhibiting their activity and downstream signaling pathways implicated in cell proliferation and survival. The related compound, 3-Bromo-4-methoxybenzoic acid, is a key intermediate in the synthesis of benzamides that act as ABL1, ABL2, and BCR-ABL1 inhibitors, highlighting the potential of the ethoxy analogue in oncology research.[2]

Experimental Protocols

The following protocols provide detailed methodologies for key chemical transformations involving this compound.

Protocol 1: Amide Bond Formation

The formation of an amide bond is a fundamental transformation in drug discovery. This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using a common coupling reagent.

Reaction Scheme:

Amide_Formation reactant1 This compound product 3-Bromo-4-ethoxy-N-(R1,R2)-benzamide reactant1->product reactant2 R1R2NH reactant2->product reagents Coupling Reagent (e.g., HATU, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product Suzuki_Coupling reactant1 This compound product 3-Aryl-4-ethoxybenzoic acid reactant1->product reactant2 Ar-B(OH)2 reactant2->product reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) reagents->product COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound Derivative (NSAID) Inhibitor->COX_Enzymes Inhibits Kinase_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation, Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor This compound Derivative Kinase_Inhibitor->Receptor_Tyrosine_Kinase Inhibits ATP Binding Drug_Discovery_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Amidation, Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

References

Application Notes and Protocols for the Scalable Synthesis of Compounds Using 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scalable synthesis of various chemical compounds utilizing 3-Bromo-4-ethoxybenzoic acid as a versatile starting material. This document outlines key synthetic strategies, detailed experimental protocols, and data presentation to facilitate the efficient development of novel molecules in pharmaceutical and materials science research.

This compound is a valuable building block in organic synthesis. Its structure, featuring a carboxylic acid, an ethoxy group, and a bromine atom, allows for diverse chemical modifications, making it an ideal intermediate for creating complex molecules with potential therapeutic applications, including anti-inflammatory and analgesic agents.[1] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted into amides, esters, and other functional groups.

Key Synthetic Pathways

Two of the most robust and scalable synthetic transformations involving this compound are amide bond formation and Suzuki-Miyaura cross-coupling . These reactions are fundamental in medicinal chemistry for the synthesis of biaryl compounds and complex amide derivatives, which are common motifs in biologically active molecules.

A general workflow for the utilization of this compound in a scalable synthesis campaign is depicted below.

G A This compound (Starting Material) B Activation of Carboxylic Acid (e.g., Acyl Chloride Formation) A->B E Suzuki-Miyaura Coupling (with boronic acids/esters) A->E C Amide Coupling (with various amines) B->C D Amide-Containing Bioactive Molecules C->D F Biaryl Carboxylic Acids E->F G Further Derivatization F->G H Biaryl-Containing Bioactive Molecules G->H G cluster_0 Amide Coupling Workflow A Dissolve Reactants (Acid, Amine, Base in DMF) B Cool to 0 °C A->B C Add HATU B->C D Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E Work-up (Extraction & Washes) D->E F Purification (Recrystallization) E->F G Pure Amide Product F->G G Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)-Br(L2) Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-Ar'(L2) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination ArAr Ar-Ar' PdII_2->ArAr ArBr Ar-Br ArBr->PdII_1 ArBOH2 Ar'-B(OH)2 ArBOH2->PdII_2 Base Base Base->PdII_1

References

Application Notes and Protocols: Protecting Group Strategies for 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-ethoxybenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure incorporates a carboxylic acid, an ether linkage, and an aromatic bromide, each exhibiting distinct reactivity. In multistep syntheses, it is often necessary to selectively mask the reactive carboxylic acid group to prevent unwanted side reactions while other parts of the molecule are being modified. This document provides detailed application notes and protocols for the protection of the carboxylic acid functionality of this compound using various protecting groups. The strategies outlined here are designed to be robust, high-yielding, and compatible with the other functional groups present in the molecule.

Overview of Protecting Group Strategies

The selection of an appropriate protecting group is crucial for the success of a synthetic route. Key considerations include the stability of the protecting group to various reaction conditions, the ease and efficiency of its introduction and removal, and its orthogonality to other protecting groups that may be present.[2][3][4][5] For this compound, the primary focus is the protection of the carboxylic acid group as an ester.[4][6]

Key attributes of an ideal protecting group strategy:

  • High Yield: Both protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthesis.[5]

  • Chemoselectivity: The protecting group should be introduced onto the carboxylic acid selectively without affecting the bromo or ethoxy groups.

  • Stability: The protected intermediate must be stable to the reaction conditions planned for subsequent steps.[4]

  • Mild Deprotection: The protecting group should be removable under conditions that do not compromise the integrity of the final product.[2]

Data Presentation: Comparison of Carboxylic Acid Protecting Groups

The following table summarizes common protecting groups for carboxylic acids and their applicability to this compound.

Protecting GroupProtection Reagent(s)Typical Deprotection ConditionsYield Range (%)AdvantagesDisadvantages
Methyl Ester CH₃OH, H₂SO₄ (catalytic)aq. NaOH or LiOH, then H₃O⁺85-95Simple, inexpensive reagents.Deprotection can be harsh for sensitive substrates.
Benzyl Ester Benzyl bromide, K₂CO₃H₂, Pd/C90-98Mild, neutral deprotection (hydrogenolysis).[3][6]Not suitable for molecules with other reducible groups.
tert-Butyl Ester Isobutylene, H₂SO₄ (catalytic)Trifluoroacetic acid (TFA) in CH₂Cl₂80-90Stable to many nucleophilic and basic conditions.[3][6]Requires strongly acidic conditions for removal.
Silyl Ester (e.g., TBDMS) TBDMS-Cl, ImidazoleTBAF in THF90-99Very mild deprotection with fluoride ions.[6][7]Can be labile to acidic or basic conditions.

Experimental Protocols

Protection of this compound

4.1.1. Formation of Methyl 3-Bromo-4-ethoxybenzoate (Fischer Esterification)

This protocol describes the formation of a methyl ester using the Fischer esterification method.[8][9][10]

  • Materials:

    • This compound

    • Methanol (reagent grade)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (saturated aqueous solution)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

    • Purify the product by column chromatography on silica gel if necessary.

4.1.2. Formation of Benzyl 3-Bromo-4-ethoxybenzoate

This protocol details the synthesis of a benzyl ester, which can be cleaved under mild hydrogenolysis conditions.[3][6]

  • Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add potassium carbonate (1.5 eq) to the solution and stir for 10 minutes at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise to the mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Deprotection of Protected this compound

4.2.1. Saponification of Methyl 3-Bromo-4-ethoxybenzoate

This protocol describes the basic hydrolysis of a methyl ester to regenerate the carboxylic acid.

  • Materials:

    • Methyl 3-Bromo-4-ethoxybenzoate

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

    • Methanol/Water mixture

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected carboxylic acid.

4.2.2. Hydrogenolysis of Benzyl 3-Bromo-4-ethoxybenzoate

This protocol outlines the mild deprotection of a benzyl ester via catalytic hydrogenation.

  • Materials:

    • Benzyl 3-Bromo-4-ethoxybenzoate

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite®

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve the benzyl ester (1.0 eq) in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Visualizations

Protection_Workflow cluster_protection Protection of Carboxylic Acid Start This compound Reagent Protecting Group Reagent (e.g., CH3OH/H+, BnBr/Base) Start->Reagent Protection Reaction Protected Protected this compound (Ester) Reagent->Protected

Caption: General workflow for the protection of this compound.

Deprotection_Workflow cluster_deprotection Deprotection of Carboxylic Acid Protected Protected this compound (Ester) Deprotection_Reagent Deprotection Reagent (e.g., Base, H2/Pd-C) Protected->Deprotection_Reagent Deprotection Reaction Final_Product This compound Deprotection_Reagent->Final_Product

Caption: General workflow for the deprotection of the carboxylic acid group.

Orthogonal_Strategy A This compound Carboxylic Acid (PG1) Phenolic Hydroxyl (PG2) B Selective Deprotection of PG1 A->B Reagent 1 D Selective Deprotection of PG2 A->D Reagent 2 C This compound Derivative Free Carboxylic Acid Protected Phenolic Hydroxyl (PG2) B->C F Fully Deprotected Molecule C->F Reagent 2 E This compound Derivative Protected Carboxylic Acid (PG1) Free Phenolic Hydroxyl D->E E->F Reagent 1

Caption: Logical relationship of an orthogonal protecting group strategy. Note: This is a conceptual diagram as this compound does not have a free phenolic hydroxyl group.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-4-ethoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution of the starting material, 4-ethoxybenzoic acid. This typically involves the use of a brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), often in the presence of a suitable solvent.

Q2: The ethoxy group is an activating ortho-, para-director. Why is the bromine introduced at the meta position relative to the carboxylic acid group?

While the carboxylic acid group is a deactivating meta-director, the ethoxy group is a much stronger activating ortho-, para-director. Therefore, the ethoxy group governs the position of electrophilic attack. The bromine atom is directed to the positions ortho and para to the ethoxy group. The desired product, this compound, is the result of bromination at one of the ortho positions to the ethoxy group.

Q3: What are the most common side products I should expect in this synthesis?

Due to the activating nature of the ethoxy group, several side products can form. The most common include:

  • Unreacted Starting Material: 4-Ethoxybenzoic acid.

  • Isomeric Product: 2-Bromo-4-ethoxybenzoic acid (bromination at the other ortho position).

  • Di-brominated Product: 3,5-Dibromo-4-ethoxybenzoic acid, resulting from over-bromination.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product and any side products.

Q5: What is the best way to purify the crude this compound?

Recrystallization is a common and effective method for purifying the final product. A solvent system such as a mixture of ethanol and water or methanol and water is often a good starting point for obtaining a purified, crystalline solid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction.- Increase the reaction time. - Ensure the brominating agent is of high quality and used in the correct stoichiometric amount. - Monitor the reaction progress using TLC to confirm the consumption of the starting material.
Product loss during workup or purification.- Optimize the extraction and washing steps to minimize loss. - During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product and allow for slow cooling to maximize crystal formation.
Formation of significant amounts of di-brominated side products Over-bromination due to the highly activating ethoxy group.- Stoichiometry Control: Use a precise 1:1 molar ratio of 4-ethoxybenzoic acid to the brominating agent. Adding the brominating agent portion-wise can help maintain a low concentration and reduce the likelihood of a second bromination.[1] - Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity for mono-bromination.[1]
Reaction time is too long.- Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction to prevent further bromination.[1]
Presence of unreacted starting material in the final product Insufficient amount of brominating agent.- Ensure the molar ratio of the brominating agent to the starting material is at least 1:1.[1]
Deactivation of the brominating agent.- Use a fresh batch of the brominating agent.[1]
Product is colored (not a white to off-white solid) Presence of impurities or oxidation by-products.- Purification: Recrystallization is an effective method for purifying the final product. - Decolorization: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities.[1]

Illustrative Side Product Distribution

Condition Desired Product Yield (this compound) Di-brominated Side Product Yield Unreacted Starting Material
1.1 eq Br₂, 25°C, 4h~60%~25%~15%
1.0 eq Br₂, 0°C, 2h~75%~10%~15%
1.0 eq NBS, 0°C, 4h~80%~5%~15%

Experimental Protocols

Key Experiment: Selective Mono-bromination of 4-Ethoxybenzoic Acid

This protocol is adapted from established procedures for the selective bromination of activated aromatic rings and is designed to favor the formation of the mono-brominated product.

Materials:

  • 4-Ethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Ethyl acetate

  • Brine solution (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-ethoxybenzoic acid in DMF.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add 1.05 equivalents of NBS in portions, ensuring the temperature remains below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Reaction Pathway for the Synthesis of this compound

reaction_pathway start 4-Ethoxybenzoic acid reagent + Br₂ or NBS (Brominating Agent) start->reagent product This compound (Desired Product) reagent->product Major Product side_product1 2-Bromo-4-ethoxybenzoic acid (Isomeric Side Product) reagent->side_product1 Minor Side Product side_product2 3,5-Dibromo-4-ethoxybenzoic acid (Di-brominated Side Product) product->side_product2 Further Bromination

Caption: Synthetic route and potential side products in the bromination of 4-ethoxybenzoic acid.

Experimental Workflow for Synthesis and Purification

experimental_workflow A 1. Dissolve 4-ethoxybenzoic acid in DMF B 2. Cool to 0°C A->B C 3. Add NBS portion-wise B->C D 4. React at room temperature C->D E 5. Quench with ice-water D->E F 6. Filter crude product E->F G 7. Recrystallize for purification F->G H Pure this compound G->H

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic start Analyze Crude Product (e.g., by TLC, NMR) low_yield Low Yield of Desired Product? start->low_yield dibromo High Di-bromo Content? low_yield->dibromo No sol_low_yield Check reaction time and reagent stoichiometry/quality low_yield->sol_low_yield Yes start_material High Starting Material Content? dibromo->start_material No sol_dibromo Reduce temperature, use 1:1 stoichiometry, add brominating agent slowly dibromo->sol_dibromo Yes sol_start_material Check stoichiometry and freshness of brominating agent start_material->sol_start_material Yes end Optimized Synthesis start_material->end No sol_low_yield->end sol_dibromo->end sol_start_material->end

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Crude 3-Bromo-4-ethoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-Bromo-4-ethoxybenzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not supersaturated.[1] 2. The solution cooled too quickly: This can inhibit the formation of crystal nuclei.[2] 3. High concentration of impurities: Certain impurities can prevent crystal growth.[2]1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent. Allow the concentrated solution to cool slowly.[2] 2. Induce Crystallization:     - Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod.[1]     - Seeding: Add a tiny crystal of pure this compound to the cooled solution.[1] 3. Slow Cooling: Ensure the solution cools to room temperature undisturbed before placing it in an ice bath.[2]
"Oiling out" occurs (formation of an oil instead of crystals). 1. High concentration of impurities: This can lower the melting point of the mixture.[1] 2. The solution is too concentrated: The solute is coming out of solution above its melting point. 3. Rapid cooling: The compound does not have sufficient time to form a crystal lattice.[2]1. Reheat and Add More Solvent: Reheat the solution until the oil dissolves, add a small amount of additional hot solvent, and then cool slowly.[1] 2. Insulate the Flask: Slowing the rate of cooling can favor crystal formation. 3. Consider a Different Solvent: The boiling point of the solvent may be too high.
Low yield of purified crystals. 1. Excessive solvent was used: A significant portion of the product remains in the mother liquor.[3] 2. Premature crystallization: Crystals formed during hot filtration and were lost.[2] 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.[2]1. Minimize Solvent: Use the minimum amount of boiling solvent required to dissolve the crude product.[4] 2. Collect a Second Crop: Evaporate some of the solvent from the filtrate and re-cool to obtain a second batch of crystals.[2] 3. Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent premature crystal formation.[2] 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[5]
Crystals are colored. 1. Colored impurities are present in the crude material. 2. Thermal decomposition: The compound may have partially decomposed with prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.[6] 2. Avoid Prolonged Heating: Do not heat the solution for an extended period, especially at high temperatures.
Crystals are very fine or powdery. 1. The solution cooled too rapidly. 1. Slower Cooling: Allow the solution to cool to room temperature without disturbance before placing it in an ice bath. Insulating the flask can also help.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[7] For substituted benzoic acids, common solvents include ethanol, methanol, acetic acid, water, or mixtures such as ethanol/water.[8][9] Given the polar nature of the carboxylic acid and ethoxy groups, a moderately polar solvent is a good starting point. Small-scale solubility tests are recommended to determine the optimal solvent for your specific crude sample.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of boiling solvent necessary to completely dissolve the crude this compound.[4] A good practice is to start with a small volume of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves.[5]

Q3: My crude material contains insoluble impurities. How should I proceed?

A3: If your crude this compound contains impurities that do not dissolve in the hot solvent, you should perform a hot filtration.[7] This involves filtering the hot solution through a pre-heated funnel to remove the insoluble matter before allowing the filtrate to cool and crystallize.[2]

Q4: What are the likely impurities in my crude this compound?

A4: Common impurities can arise from the synthetic route. For instance, if the compound is synthesized by bromination of 4-ethoxybenzoic acid, potential impurities could include unreacted starting material, or over-brominated products such as 3,5-dibromo-4-ethoxybenzoic acid.[10]

Quantitative Data

Solvent Solubility at 25°C ( g/100 mL) (Estimated)Solubility at Boiling Point ( g/100 mL) (Estimated)Comments
Water Very LowLowSignificant increase in solubility with temperature, but may not be the best choice for this substituted benzoic acid.[8]
Ethanol ModerateHighA good candidate for recrystallization due to the significant temperature-dependent solubility.[8]
Methanol ModerateHighSimilar to ethanol, a promising solvent for recrystallization.[8]
Acetone HighVery HighMay be too good of a solvent, potentially leading to low recovery unless used in a mixed solvent system.
Ethyl Acetate ModerateHighA suitable option for recrystallization.
Toluene LowModerateMay be a good choice, especially for removing non-polar impurities.
Hexane Very LowVery LowLikely unsuitable as a primary solvent but could be used as an anti-solvent in a mixed-solvent system.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol or an ethanol/water mixture)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Stir bar

  • Short-stemmed funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Preheat a second Erlenmeyer flask and a short-stemmed funnel. Place a fluted filter paper in the funnel and filter the hot solution into the preheated flask.[12]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. The purified crystals can then be transferred to a watch glass for further drying.

Visual Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Formed? cool->crystals_form oiling_out Oiling Out Occurs? crystals_form->oiling_out No filter_wash Filter and Wash Crystals with Cold Solvent crystals_form->filter_wash Yes no_crystals No Crystals induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume (Evaporate) induce_crystallization->reduce_volume Still No Crystals reduce_volume->cool oiling_out->no_crystals No reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool check_yield Check Yield and Purity filter_wash->check_yield low_yield Low Yield check_yield->low_yield Low impure_product Impure Product check_yield->impure_product Impure end Pure Product check_yield->end Good rework_mother_liquor Rework Mother Liquor low_yield->rework_mother_liquor rework_mother_liquor->end rerun_recrystallization Re-run Recrystallization (Consider Charcoal) impure_product->rerun_recrystallization rerun_recrystallization->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Optimizing Reaction Yield for 3-Bromo-4-ethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-ethoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

The most common method is the direct electrophilic bromination of 4-ethoxybenzoic acid. The ethoxy group is an ortho-, para-directing activating group, making the benzene ring susceptible to electrophilic attack. The bromine is directed to the position ortho to the ethoxy group (position 3).

Q2: What are the primary side products I should be aware of during the synthesis?

The main potential side products include:

  • 3,5-Dibromo-4-ethoxybenzoic acid: This results from over-bromination of the starting material.

  • 2-Bromo-4-ethoxybenzoic acid: Formation of the ortho-isomer, though typically minor due to steric hindrance from the ethoxy group.

  • Unreacted 4-ethoxybenzoic acid: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Oxidation products: Harsh reaction conditions or the use of strong oxidizing brominating agents can lead to the degradation of the aromatic ring.

Q3: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[1]

Q4: What is the recommended method for purifying the final product?

Recrystallization is the most common and effective method for purifying this compound.[2] A mixed solvent system, such as ethanol/water, is often effective.[3] For challenging separations of isomers or trace impurities, column chromatography may be necessary.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Increase the reaction time and continue to monitor using TLC. - Gently increase the reaction temperature, but be cautious of side product formation. - Ensure the brominating agent is fresh and active, as some can degrade over time.[2]
Product Loss During Work-up - When performing extractions, ensure the aqueous layer is saturated with brine (saturated NaCl solution) to minimize the product's solubility in the aqueous phase.[4] - During filtration, wash the collected solid with a minimal amount of cold solvent to prevent the product from redissolving.[1] - Ensure the pH is correctly adjusted to fully precipitate the carboxylic acid before filtration.[1]
Suboptimal Reagent Stoichiometry - Ensure at least a 1:1 molar ratio of the brominating agent to 4-ethoxybenzoic acid for mono-bromination.[2]
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Recommended Solution
Formation of 3,5-Dibromo-4-ethoxybenzoic acid (Over-bromination) - Carefully control the stoichiometry, using a precise 1:1 molar ratio of the brominating agent to the starting material.[2] - Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture.[2] - Perform the reaction at a lower temperature (e.g., 0-5 °C) to decrease the reaction rate and improve selectivity for mono-bromination.[2] - Quench the reaction as soon as TLC indicates the consumption of the starting material.[2]
Presence of Unreacted Starting Material - Ensure a sufficient amount of the brominating agent has been added (at least 1:1 molar ratio).[2] - Increase the reaction time or gently heat the reaction mixture to drive the reaction to completion, while monitoring for side product formation.[2]
Product is Colored (Off-white, yellow, or brown) - This may indicate the presence of colored impurities or oxidation by-products.[2] - Treat the crude product solution with activated charcoal before the final recrystallization step to remove colored impurities.[2]

Data Presentation

The following table summarizes reaction conditions for the bromination of benzoic acid derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

Starting MaterialBrominating AgentSolventTemperatureReaction TimeYield
4-methoxybenzoic acidBromine (2.2 eq) / FeBr₃ (cat.)Glacial Acetic AcidReflux4-6 hoursNot specified
3-aminobenzoic acidSodium Nitrite, HBr, Copper(I) BromideWater, HBr0-5 °CNot specifiedNot specified
4-aminobenzoic acidN-Bromosuccinimide (NBS)DMF0 °C to Room Temp.12-16 hours~70%
4-aminobenzoic acidH₂O₂ / Ammonium BromideAcetic AcidRoom Temp.3 hoursNot specified

Experimental Protocols

General Protocol for the Bromination of 4-Ethoxybenzoic Acid using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Ethoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetic Acid

  • Ice-cold water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethanol and water (for recrystallization)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-ethoxybenzoic acid in a suitable solvent like DMF or acetic acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add 1.05 equivalents of NBS portion-wise to the stirred solution. Ensure the temperature is maintained below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-16 hours). Monitor the reaction's progress by TLC.

  • Quenching and Precipitation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 4-Ethoxybenzoic Acid dissolution 1. Dissolve in Solvent (e.g., DMF) start->dissolution cooling 2. Cool to 0°C dissolution->cooling addition 3. Add Brominating Agent (e.g., NBS) cooling->addition reaction 4. React at Room Temperature addition->reaction monitoring 5. Monitor by TLC reaction->monitoring workup 6. Quench with Ice Water monitoring->workup filtration 7. Isolate Crude Product by Filtration workup->filtration purification 8. Purify by Recrystallization filtration->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Reaction Yield low_yield Low Yield Observed check_reaction Check Reaction Completion (TLC) low_yield->check_reaction check_workup Review Work-up Procedure low_yield->check_workup check_reagents Verify Reagent Quality & Stoichiometry low_yield->check_reagents incomplete Reaction Incomplete? check_reaction->incomplete loss_workup Product Loss During Work-up? check_workup->loss_workup reagent_issue Reagent Issue? check_reagents->reagent_issue incomplete->check_workup No increase_time Increase Reaction Time/Temp incomplete->increase_time Yes loss_workup->check_reagents No optimize_extraction Optimize Extraction/Precipitation loss_workup->optimize_extraction Yes use_fresh_reagents Use Fresh Reagents & Correct Ratios reagent_issue->use_fresh_reagents Yes

Caption: A logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-ethoxybenzoic acid. The following sections detail methods to remove impurities and assess the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

Common impurities can arise from the synthetic route used. Based on the typical synthesis involving the bromination of 4-ethoxybenzoic acid, potential impurities include:

  • Unreacted Starting Material: 4-ethoxybenzoic acid.

  • Regioisomers: 2-Bromo-4-ethoxybenzoic acid, formed due to the directing effects of the ethoxy group.

  • Di-brominated products: 3,5-Dibromo-4-ethoxybenzoic acid, resulting from over-bromination.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., acetic acid, dichloromethane) and unreacted brominating agents.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of this compound.[1] Other techniques that can be employed, based on methods for similar compounds, include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a purification process.

  • Melting Point Analysis: A sharp melting point range close to the literature value (210-217 °C) is indicative of high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the compound and detect the presence of impurities.

Troubleshooting Purification

This section provides guidance on common issues encountered during the purification of this compound.

Recrystallization

Problem: The compound does not dissolve in the hot recrystallization solvent.

  • Potential Cause: Insufficient solvent or an inappropriate solvent choice.

  • Solution:

    • Gradually add more of the hot solvent until the compound dissolves.

    • If a large volume of solvent is required, it may not be a suitable choice. A different solvent or a solvent pair should be considered. For aromatic carboxylic acids, common solvents to try include ethanol, methanol, toluene, or mixtures like ethanol/water or dichloromethane/methanol.[2]

Problem: No crystals form upon cooling the solution.

  • Potential Cause: The solution is not saturated (too much solvent was used), or the cooling process is too rapid.

  • Solution:

    • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][3]

    • If crystallization does not occur, reheat the solution to evaporate some of the solvent and then allow it to cool slowly.[2]

    • Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[2][3]

Problem: The recrystallized product is colored.

  • Potential Cause: Presence of colored impurities.

  • Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[4]

Acid-Base Extraction

Problem: Low recovery of the product after precipitation.

  • Potential Cause: Incomplete extraction into the aqueous basic layer or incomplete precipitation upon acidification.

  • Solution:

    • Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the extraction with a base like sodium bicarbonate to fully deprotonate the carboxylic acid.

    • When acidifying the aqueous extract, ensure the pH is sufficiently acidic (pH < 4) to fully protonate the carboxylate and cause it to precipitate. Check the pH with litmus paper or a pH meter.

    • Cool the acidified solution in an ice bath to maximize precipitation.

Column Chromatography

Problem: Poor separation of the desired compound from impurities.

  • Potential Cause: Inappropriate mobile phase polarity.

  • Solution:

    • Optimize the eluent system using TLC. A common mobile phase for separating substituted benzoic acids is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[5]

    • For acidic compounds that may streak on silica gel, adding a small amount (0.5-1%) of a volatile acid like acetic acid or formic acid to the mobile phase can improve the peak shape and resolution.[6]

Experimental Protocols

Purity Assessment by HPLC (General Method)

This is a general method based on the analysis of similar compounds and may require optimization.

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Temperature Ambient or controlled (e.g., 30 °C)

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Purification by Recrystallization (General Procedure)
  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find one that dissolves the compound well when hot but poorly when cold. Ethanol, methanol, or an ethanol/water mixture are good starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely.[3][8][9]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[3][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3][8]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound (containing neutral or basic impurities) in a suitable organic solvent like diethyl ether or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate.[10][11] The this compound will be deprotonated to its sodium salt and move into the aqueous layer. Repeat the extraction two to three times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Washing (Optional): Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 6M HCl, with stirring until the solution is acidic (pH < 4).[12] The pure this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.[12]

Purification by Column Chromatography (General Procedure)
  • Stationary Phase: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3-0.4.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizing Purification Workflows

Purification_Workflow General Purification Workflow for this compound crude Crude this compound purity_check1 Assess Purity (TLC/HPLC) crude->purity_check1 decision Is Purity Sufficient? purity_check1->decision recrystallization Recrystallization decision->recrystallization No extraction Acid-Base Extraction decision->extraction No chromatography Column Chromatography decision->chromatography No pure_product Pure this compound decision->pure_product Yes purity_check2 Confirm Purity (HPLC/Melting Point) recrystallization->purity_check2 extraction->purity_check2 chromatography->purity_check2 purity_check2->pure_product

Caption: A flowchart illustrating the general workflow for the purification of this compound.

Acid_Base_Extraction Acid-Base Extraction Workflow start Crude Product in Organic Solvent (e.g., Diethyl Ether) add_base Extract with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer: Neutral/Basic Impurities separate1->organic_layer1 Organic aqueous_layer1 Aqueous Layer: Sodium 3-Bromo-4-ethoxybenzoate separate1->aqueous_layer1 Aqueous add_acid Acidify with HCl (aq) aqueous_layer1->add_acid precipitate Precipitated Pure Product add_acid->precipitate filtration Vacuum Filtration precipitate->filtration final_product Pure this compound filtration->final_product

References

Troubleshooting failed reactions involving 3-Bromo-4-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-4-ethoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring a carboxylic acid, an ethoxy group, and a bromine atom, allows for a variety of chemical transformations. It is frequently used as an intermediate in the synthesis of bioactive molecules, particularly for developing anti-inflammatory agents and other pharmaceuticals.[1] Additionally, it serves as a component in the creation of specialty polymers and agrochemicals.[1]

Q2: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for designing experiments and troubleshooting.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[1][2]
Molecular Weight 245.07 g/mol [1]
Appearance White powder[1]
Melting Point 210-217 °C[1]
Purity ≥ 98%[3]
Solubility Sparingly soluble in common organic solvents at room temperature. Solubility can be an issue in some reactions.[4]General chemical knowledge
Storage Store at room temperature.[1]

Q3: I am observing incomplete conversion in my reaction. What are the initial checks I should perform?

Incomplete reactions are a common challenge. A logical troubleshooting approach can help identify the root cause.

G start Incomplete Reaction Observed reagent_purity Verify Reagent Purity & Stoichiometry start->reagent_purity reaction_conditions Review Reaction Conditions (Temp, Time) reagent_purity->reaction_conditions Purity OK issue_reagent issue_reagent reagent_purity->issue_reagent Impurity or Incorrect Stoichiometry solvent Check Solvent (Anhydrous? Degassed?) reaction_conditions->solvent Conditions Correct issue_conditions issue_conditions reaction_conditions->issue_conditions Suboptimal Time/Temp catalyst Assess Catalyst/Reagent Activity solvent->catalyst Solvent Appropriate issue_solvent issue_solvent solvent->issue_solvent Wet or Oxygenated Solvent solubility Is the Starting Material Fully Dissolved? catalyst->solubility Catalyst Active issue_catalyst issue_catalyst catalyst->issue_catalyst Inactive Catalyst/Reagent workup Analyze Post-Workup Sample solubility->workup Solubility OK issue_solubility issue_solubility solubility->issue_solubility Poor Solubility end Proceed with Optimization workup->end Issue Identified issue_workup issue_workup workup->issue_workup Product Loss During Workup issue_reagent->end issue_conditions->end issue_solvent->end issue_catalyst->end issue_solubility->end issue_workup->end

Initial Troubleshooting Workflow

Troubleshooting Guide: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common reaction for forming C-C bonds with this compound.

Q4: My Suzuki-Miyaura coupling reaction with this compound has a low yield. What are the potential causes and solutions?

Low yields in Suzuki couplings involving this substrate can often be attributed to several factors.

Potential CauseRecommended Solutions
Inactive Palladium Catalyst The active catalyst is Pd(0), which can be sensitive to air. Ensure you are using a fresh, high-quality catalyst. Consider using an air-stable precatalyst.[5][6] Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5][6]
Poor Substrate Solubility Under basic conditions, the carboxylic acid forms a salt which may have poor solubility in organic solvents, hindering the reaction.[6] Consider using a solvent system that can better solubilize the salt, such as dioxane/water or DMF.[4][7] In some cases, protecting the carboxylic acid as an ester prior to coupling may be beneficial.[6]
Inappropriate Base The choice and quality of the base are critical. The base must be strong enough to activate the boronic acid but not so strong as to cause significant side reactions. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6][8] Ensure the base is finely ground and anhydrous if required by the protocol.[9]
Suboptimal Ligand The electron-donating ethoxy group can make oxidative addition more challenging.[9] Using bulky, electron-rich phosphine ligands like SPhos or XPhos can facilitate this step and improve yields.[8][9]
Protodeboronation of Boronic Acid The boronic acid can be unstable and degrade over the course of the reaction, especially at elevated temperatures.[4][6] Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider using a more stable boronic ester, such as a pinacol ester.[6]

Q5: I am observing a significant amount of 4-ethoxybenzoic acid (debrominated starting material) as a byproduct. How can I minimize this?

Dehalogenation is a known side reaction in palladium-catalyzed couplings.

Potential CauseRecommended Solutions
Formation of Palladium Hydride Species Palladium hydride species can lead to reductive dehalogenation. The choice of base and solvent can influence their formation.[8]
Ligand Choice Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which tend to favor the desired reductive elimination over dehalogenation.[8]
Base Selection Employ milder bases like K₂CO₃ or K₃PO₄ instead of stronger bases which might promote side reactions.[8]
Reaction Temperature Lowering the reaction temperature may help to reduce the rate of dehalogenation relative to the cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water in a 4:1 ratio). Purge the solution with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand if necessary.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[5]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Solvent & Catalyst Add Solvent & Catalyst Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat & Stir Add Solvent & Catalyst->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Work-up Work-up Monitor Progress->Work-up Purification Purification Work-up->Purification

Suzuki Coupling Experimental Workflow

Troubleshooting Guide: Esterification Reactions

Esterification of the carboxylic acid group is another fundamental transformation.

Q6: My Fischer esterification of this compound is slow and gives a low yield. How can I improve it?

Fischer esterification is an equilibrium-limited process. Several strategies can be employed to drive the reaction to completion.[10]

Potential CauseRecommended Solutions
Equilibrium Limitation The presence of water, a byproduct, can reverse the reaction.[10] Use a large excess of the alcohol (if it is also the solvent) or employ a Dean-Stark apparatus to remove water as it forms.[10]
Insufficient Catalyst Ensure a sufficient catalytic amount of a strong acid (e.g., H₂SO₄ or p-TsOH) is used.[10]
Low Reactivity of Starting Material The carboxylic acid may not be sufficiently reactive under the chosen conditions. Consider converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, before reacting with the alcohol.
Purity of Reagents The presence of water in the starting materials will inhibit the reaction.[10] Ensure all reagents, including the alcohol and the acid catalyst, are anhydrous.

Q7: What are potential side reactions during the esterification of this compound?

While Fischer esterification is generally robust, side reactions can occur.

  • Decarboxylation: At very high temperatures, benzoic acids can undergo decarboxylation, although this is less common under typical esterification conditions.[11][12]

  • Ether Formation: If using a primary alcohol under strongly acidic conditions and high temperatures, self-condensation of the alcohol to form a dialkyl ether is a possibility, though usually a minor pathway.[10]

  • Hydrolysis of the Ethoxy Group: Under harsh acidic conditions, the ethoxy group could potentially be cleaved, though this is unlikely under standard esterification protocols.

Experimental Protocol: Fischer Esterification of this compound

This protocol provides a general method for ester synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if necessary), add this compound (1.0 equiv.) and the desired alcohol (can be used as the solvent, e.g., 10-20 equiv.).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, ~2-5 mol%).

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the alcohol is a low-boiling solvent, remove the excess under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Purification: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester. Purify by column chromatography if necessary.

References

Technical Support Center: Post-Synthesis Purification of 3-Bromo-4-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals to enhance the purity of 3-Bromo-4-ethoxybenzoic acid after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude this compound?

A1: The most common impurities depend on the synthetic route, which is typically the bromination of 4-ethoxybenzoic acid. Potential impurities include:

  • Unreacted Starting Material: 4-ethoxybenzoic acid.

  • Over-brominated Products: Such as 3,5-dibromo-4-ethoxybenzoic acid.

  • Residual Brominating Agent: And its byproducts.

  • Solvent Residues: From the reaction and initial work-up.

Q2: My crude product has a yellowish or brownish tint. What is the likely cause and how can I remove it?

A2: A colored tint often indicates the presence of residual bromine or other colored byproducts. This can typically be addressed by recrystallization, often with the addition of a small amount of activated charcoal to adsorb the colored impurities.

Q3: I performed a recrystallization, but the yield of pure product is very low. What could have gone wrong?

A3: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize out along with the impurities being removed.

  • Inappropriate solvent choice: The solvent may have too high a solubility for your product even at low temperatures.

  • Washing with a solvent that is too warm: This can redissolve some of your purified crystals.

Q4: After cooling my recrystallization solution, no crystals have formed. What should I do?

A4: If crystals do not form upon cooling, your solution may be too dilute or supersaturated. You can try the following techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to scratch the flask just below the surface of the solution to create nucleation sites.

  • Seeding: Add a tiny crystal of pure this compound to the solution.

  • Reducing the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.

  • Prolonged cooling: Place the flask in an ice bath or refrigerator for an extended period.

Q5: When I try to recrystallize my product, it "oils out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities lowering the melting point of the mixture. To address this:

  • Re-heat the solution and add more solvent: This will lower the concentration.

  • Cool the solution more slowly: Allow the solution to cool gradually to room temperature before placing it in an ice bath.

  • Use a different solvent system: The chosen solvent may not be ideal. A solvent pair might be more effective.

Purification Protocols

Experimental Workflow for Purification

G Start Crude this compound Decision1 Assess Impurity Profile (TLC/HPLC) Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization  Major solid impurities AcidBase Acid-Base Extraction Decision1->AcidBase Acidic/basic impurities Chromatography Column Chromatography Decision1->Chromatography  Complex mixture or  oily impurities PurityAnalysis Purity Analysis (HPLC/Melting Point) Recrystallization->PurityAnalysis AcidBase->PurityAnalysis Chromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

Protocol 1: Recrystallization

This is the most common and often the most effective method for purifying solid organic compounds. The choice of solvent is critical. Based on the polarity of this compound, suitable solvents are likely to be alcohols (like ethanol or methanol) or aqueous mixtures.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Parameter Recommended Starting Condition Expected Observation
Solvent Ethanol/Water mixtureGood dissolution when hot, poor when cold
Cooling Rate Slow cooling to room temperature, then ice bathFormation of well-defined crystals
Purity Check Melting Point & HPLCSharper melting point range and single major peak in HPLC
Protocol 2: Acid-Base Extraction

This technique is useful for separating acidic compounds, like this compound, from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be washed with brine, dried, and the solvent evaporated to isolate those impurities if desired.

  • Precipitation: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a strong acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold water to remove any residual salts.

  • Drying: Dry the purified product.

Troubleshooting Decision Tree for Purification

G Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsColored Is the product colored? IsSolid->IsColored Yes OilyProduct Product is an oil IsSolid->OilyProduct No RecrystallizeCharcoal Recrystallize with charcoal IsColored->RecrystallizeCharcoal Yes Recrystallize Recrystallize IsColored->Recrystallize No PurityCheck1 Check Purity (TLC/HPLC) RecrystallizeCharcoal->PurityCheck1 Recrystallize->PurityCheck1 IsPure Is it pure? PurityCheck1->IsPure ColumnChromatography Column Chromatography IsPure->ColumnChromatography No, complex mixture PureProduct Pure Product IsPure->PureProduct Yes AcidBaseExtraction Consider Acid-Base Extraction IsPure->AcidBaseExtraction No, suspect acidic/basic impurities ColumnChromatography->PurityCheck1 OilyProduct->ColumnChromatography AcidBaseExtraction->PurityCheck1

Caption: Decision tree for troubleshooting the purification of this compound.

Protocol 3: Column Chromatography

For difficult separations or when the product is an oil, column chromatography can be an effective purification method.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate with a small amount of acetic acid is a common choice for acidic compounds.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Run the column by passing the eluent through the silica gel. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Parameter Recommended Starting Condition Expected Outcome
Stationary Phase Silica GelGood separation of components based on polarity
Mobile Phase Hexane:Ethyl Acetate with 1% Acetic Acid (e.g., 7:3)Rf of ~0.3-0.4 for the product
Detection TLC with UV visualizationIdentification of fractions containing the pure product
Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique to assess the purity of the final product.

Suggested HPLC Method:

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the purified this compound at 1 mg/mL in methanol or acetonitrile.

  • From the stock solution, prepare a working standard at the desired concentration by diluting with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

A pure sample should show a single major peak in the chromatogram. The presence of other peaks indicates impurities.

Preventing decomposition of 3-Bromo-4-ethoxybenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Bromo-4-ethoxybenzoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is generally considered a stable and versatile building block in organic synthesis.[1][2] It can be reliably used in a variety of reactions, including pharmaceutical and materials science applications, provided that certain reaction conditions are carefully controlled.[1][2] The primary potential decomposition pathways are decarboxylation, hydrolysis of the ethoxy group, and dehalogenation of the bromo substituent.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, this compound should be stored in a cool, dry place in a tightly sealed container. Avoid exposure to high temperatures, strong acids, strong bases, and reducing agents.

Q3: At what temperature does decomposition become a significant risk?

Troubleshooting Guide

Problem 1: My reaction mixture is turning brown/dark, and I observe gas evolution.

  • Possible Cause: This is likely due to thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂). This is often accelerated by high temperatures.

  • Suggested Solution:

    • Lower the Reaction Temperature: If possible, reduce the reaction temperature. Many reactions can proceed efficiently at lower temperatures over a longer period.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can also cause discoloration.

    • Catalyst Choice: If using a metal catalyst, ensure it is not promoting decarboxylation at the reaction temperature.

Problem 2: My product analysis (e.g., NMR or Mass Spec) shows the presence of a hydroxyl group instead of the ethoxy group.

  • Possible Cause: The ethoxy group is likely undergoing acid-catalyzed hydrolysis to a phenol. This is particularly relevant if your reaction is conducted in an acidic medium, especially with water present.

  • Suggested Solution:

    • pH Control: If the reaction chemistry allows, buffer the reaction mixture to maintain a neutral or near-neutral pH.

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.

    • Choice of Acid: If an acid is necessary, consider using a weaker or non-nucleophilic acid to reduce the rate of ether cleavage.

Problem 3: I am isolating a byproduct that lacks the bromine atom.

  • Possible Cause: Dehalogenation of the aryl bromide is occurring. This is common in the presence of certain metal catalysts (especially Palladium) and a hydrogen source (e.g., hydrogen gas, transfer hydrogenation reagents).

  • Suggested Solution:

    • Catalyst Screening: If using a palladium catalyst, screen different ligands or consider a different metal catalyst that is less prone to promoting dehalogenation.

    • Avoid Reductive Conditions: Be mindful of any reagents in your reaction that can act as a reducing agent. If a reduction is not the intended transformation, ensure your reagents are free from hydride impurities.

    • Protecting Groups: In complex syntheses, it may be necessary to perform reactions sensitive to dehalogenation before introducing reagents that could cause this side reaction.

Quantitative Data on Decomposition of Related Compounds

The following table summarizes thermal decomposition data for benzoic acid and some of its derivatives to provide a general indication of stability.

CompoundDecomposition Onset Temperature (°C)Primary Decomposition ProductSource
Benzoic Acid~400Benzene + CO₂[6]
4-Aminobenzoic Acid~185Aniline + CO₂[7]
3-Aminobenzoic Acid~162Aniline + CO₂[7]
Salicylic Acid~130 (mass loss start)Phenol + CO₂[4]

Note: This data is for analogous compounds and should be used as a guideline. The stability of this compound may differ.

Experimental Protocols: General Precautions for Reactions

Below is a generalized experimental protocol incorporating measures to prevent the decomposition of this compound.

Reaction Setup:

  • Drying: Dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).

  • Reagents: Use anhydrous solvents and ensure all liquid reagents are added via syringe through a septum. Solid reagents should be added under a stream of inert gas.

  • Temperature Control: Use an oil bath with a temperature controller to maintain a stable reaction temperature. Position a thermometer in the reaction mixture if possible.

Reaction Execution:

  • Charging the Flask: Dissolve this compound in the chosen anhydrous solvent in the reaction flask under an inert atmosphere.

  • Reagent Addition: Add other reagents slowly and in a controlled manner, especially if the reaction is exothermic.

  • Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Note any color changes or gas evolution.

  • Work-up: Upon completion, cool the reaction to room temperature before quenching. Be mindful that pH changes during work-up could potentially lead to decomposition if the product is sensitive.

Visualizations

DecompositionPathways A This compound B Decarboxylation A->B High Temp. C Hydrolysis A->C H₃O⁺ D Dehalogenation A->D [Pd], H₂ source E 1-Bromo-2-ethoxybenzene + CO₂ B->E F 3-Bromo-4-hydroxybenzoic acid C->F G 4-Ethoxybenzoic acid D->G

Caption: Potential decomposition pathways of this compound.

ExperimentalWorkflow start Start prep Prepare Anhydrous Reagents & Glassware start->prep setup Assemble Under Inert Atmosphere prep->setup dissolve Dissolve this compound setup->dissolve add_reagents Add Reactants & Catalysts dissolve->add_reagents heat Heat to Optimal Temperature (e.g., 85-110°C) add_reagents->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor checkpoint Check for Discoloration / Gas Evolution monitor->checkpoint checkpoint->heat Issue: Lower Temp workup Cool, Quench, and Extract checkpoint->workup No Issues purify Purify Product workup->purify end End purify->end

Caption: Experimental workflow with stability checkpoints.

TroubleshootingTree start Decomposition Suspected q1 Gas Evolution / Darkening? start->q1 a1 Likely Decarboxylation. Action: Lower reaction temperature. q1->a1 Yes q2 Product has -OH instead of -OEt? q1->q2 No end Problem Identified a1->end a2 Likely Ether Hydrolysis. Action: Use anhydrous conditions, check pH. q2->a2 Yes q3 Product missing Bromine? q2->q3 No a2->end a3 Likely Dehalogenation. Action: Re-evaluate catalyst and reducing agents. q3->a3 Yes q3->end No a3->end

Caption: Troubleshooting decision tree for decomposition issues.

References

Technical Support Center: Purifying 3-Bromo-4-ethoxybenzoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance and troubleshooting for the purification of 3-Bromo-4-ethoxybenzoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of polar aromatic compounds like this compound, silica gel is the most common and recommended stationary phase.[1][2][3] Its polar surface effectively interacts with the carboxylic acid and other polar functionalities, allowing for separation from less polar impurities. In cases where the compound shows instability on acidic silica gel, neutral or basic alumina, or deactivated silica gel could be considered as alternatives.[4]

Q2: Which mobile phase system is best suited for the separation of this compound?

A2: A gradient elution using a mixture of a non-polar solvent and a more polar solvent is typically effective. A common starting point is a gradient of ethyl acetate in hexane or toluene.[5][6] Due to the acidic nature of the target compound, adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can help to suppress ionization of the carboxylic acid, leading to sharper peaks and more consistent elution.[7] For highly polar impurities or if the product is slow to elute, a mobile phase containing a stronger solvent like methanol in dichloromethane may be necessary.[5]

Q3: My compound is not very soluble in the recommended mobile phase. How should I load it onto the column?

A3: If your compound has poor solubility in the starting mobile phase, dry loading is the recommended technique.[8] This involves pre-adsorbing your crude sample onto a small amount of silica gel. First, dissolve your sample in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), then add a small amount of silica gel. The solvent is then carefully removed under reduced pressure until a free-flowing powder is obtained. This powder is then carefully loaded onto the top of the packed column.[8]

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move from the origin (streaking at the top of the column). The mobile phase is not polar enough to elute the highly polar carboxylic acid.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in hexane. If necessary, switch to a more polar solvent system, such as methanol in dichloromethane.[4][5] Adding a small amount of acetic or formic acid to the mobile phase can also improve elution by reducing strong interactions with the silica gel.[7]
The compound elutes as a broad band or with significant tailing. 1. Strong interaction between the carboxylic acid group and the silica gel. 2. The column may be overloaded.1. Add a small percentage (0.1-1%) of a volatile acid like acetic or formic acid to your mobile phase to suppress ionization and reduce tailing.[7] 2. Ensure you are not loading too much crude material onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase.
Poor separation between the product and impurities. The chosen mobile phase system does not provide adequate resolution.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation.[6] A shallower gradient during column chromatography can also improve separation. Trying a different solvent system, for example, substituting hexane with toluene, can sometimes dramatically improve the separation of aromatic compounds.[5]
The compound appears to be decomposing on the column. This compound may be sensitive to the acidic nature of standard silica gel.Test the stability of your compound on a small amount of silica gel by spotting it on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4]
No compound is eluting from the column. 1. The compound may have irreversibly adsorbed to the stationary phase or decomposed. 2. The mobile phase may be too non-polar.1. First, try flushing the column with a very polar solvent like pure methanol or a mixture of methanol and dichloromethane to see if the compound can be recovered.[4] 2. If flushing with a polar solvent yields your compound, it indicates the initial mobile phase was not polar enough. Re-develop your elution conditions based on more extensive TLC analysis.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Acetic acid (optional)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

2. Preparation of the Column:

  • Secure the chromatography column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

  • Once packed, add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Dry Loading: If solubility is an issue, pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.[8]

4. Elution and Fraction Collection:

  • Begin eluting with the starting mobile phase (e.g., 98:2 hexane:ethyl acetate).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient might be:

    • 98:2 Hexane:Ethyl Acetate (2 column volumes)

    • 95:5 Hexane:Ethyl Acetate (4 column volumes)

    • 90:10 Hexane:Ethyl Acetate (4 column volumes)

    • Continue to increase the ethyl acetate concentration as needed based on TLC analysis.

  • Collect fractions of a consistent volume throughout the elution process.

5. Monitoring the Separation:

  • Analyze the collected fractions by TLC to identify which contain the pure this compound.

  • Combine the pure fractions.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Diagram

ColumnChromatographyWorkflow prep Preparation load Sample Loading prep->load Packed Column sub_prep1 Pack Column with Silica Gel Slurry sub_prep2 Prepare Mobile Phase Gradient elute Elution & Fraction Collection load->elute Loaded Column sub_load1 Wet Loading sub_load2 Dry Loading monitor TLC Monitoring elute->monitor Collected Fractions monitor->elute Adjust Gradient isolate Product Isolation monitor->isolate Pure Fractions pure_product Pure Product isolate->pure_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Analysis of 3-Bromo-4-ethoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 3-Bromo-4-ethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in their chemical reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Esterification: Typically a Fischer esterification with an alcohol (e.g., ethanol) under acidic conditions to form the corresponding ester.

  • Amide Coupling: Reaction of the carboxylic acid with a primary or secondary amine using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction where the aryl bromide is coupled with a boronic acid.

Q2: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum after an esterification reaction. What could they be?

A2: Unexpected aromatic signals after an esterification reaction could be due to several factors:

  • Unreacted Starting Material: Incomplete reaction will result in signals corresponding to this compound.

  • Positional Isomers: If the starting material was not pure, you might be seeing signals from isomers such as 2-Bromo-4-ethoxybenzoic acid that have also undergone esterification.

  • Decarboxylation: Under harsh acidic and high-temperature conditions, decarboxylation of the starting material or product can occur, leading to the formation of 2-bromo-1-ethoxybenzene.

Q3: My amide coupling reaction is showing low yield and multiple spots on TLC. What are the likely byproducts?

A3: Low yields and multiple products in amide coupling reactions can be caused by:

  • Unreacted Starting Material: The coupling reaction may not have gone to completion.

  • Side Reactions with Coupling Agents: Uronium or phosphonium-based coupling reagents can sometimes react with the amine to form guanidinium or phosphonium byproducts. With carbodiimides like EDC, the corresponding N-acylisourea intermediate can sometimes be observed or react further to form other impurities.

  • Self-Coupling of the Starting Material: Although less common, it is possible for the activated carboxylic acid to react with another molecule of an amine if the intended amine is not reactive enough.

Q4: During a Suzuki coupling reaction, I observe a significant amount of a non-polar byproduct. What is it likely to be?

A4: A common non-polar byproduct in Suzuki coupling reactions is the homocoupling product of the boronic acid. This occurs when two molecules of the boronic acid couple with each other. Another possibility is the protodeboronation of the boronic acid, which would appear as the corresponding arene.

Troubleshooting Guide: Byproduct Identification by NMR

This section provides a guide to identifying common byproducts in reactions with this compound based on their characteristic ¹H and ¹³C NMR chemical shifts. Please note that the exact chemical shifts can vary depending on the solvent and concentration.

Table 1: ¹H and ¹³C NMR Data for this compound and Potential Byproducts (in CDCl₃)

Compound NameStructureKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)
This compound (Starting Material)Aromatic H's: ~8.2 (d), ~7.9 (dd), ~6.9 (d)-OCH₂CH₃: ~4.2 (q)-OCH₂CH₃: ~1.5 (t)-COOH: ~11-12 (br s)C=O: ~170Aromatic C's: ~160, 135, 132, 125, 112, 111-OCH₂CH₃: ~65-OCH₂CH₃: ~15
Ethyl 3-bromo-4-ethoxybenzoate (Esterification Product)Aromatic H's: ~8.1 (d), ~7.9 (dd), ~6.9 (d)-COOCH₂CH₃: ~4.4 (q)-OCH₂CH₃: ~4.1 (q)-COOCH₂CH₃: ~1.4 (t)-OCH₂CH₃: ~1.5 (t)C=O: ~165Aromatic C's: ~159, 134, 131, 123, 112, 111-COOCH₂CH₃: ~61-OCH₂CH₃: ~64-COOCH₂CH₃: ~14-OCH₂CH₃: ~15
4-Ethoxybenzoic acid (Debromination Byproduct)Aromatic H's: ~8.0 (d), ~6.9 (d)-OCH₂CH₃: ~4.1 (q)-OCH₂CH₃: ~1.4 (t)-COOH: ~11-12 (br s)C=O: ~172Aromatic C's: ~163, 132, 123, 114-OCH₂CH₃: ~64-OCH₂CH₃: ~15
N-Phenyl-3-bromo-4-ethoxybenzamide (Amide Coupling Product)Aromatic H's: ~8.0-7.0 (m)-NH-: ~8.0 (br s)-OCH₂CH₃: ~4.2 (q)-OCH₂CH₃: ~1.5 (t)C=O: ~164Aromatic C's: ~159-112-OCH₂CH₃: ~65-OCH₂CH₃: ~15
Biphenyl (Suzuki Homocoupling Byproduct)Aromatic H's: ~7.6 (m), ~7.4 (m), ~7.3 (m)Aromatic C's: ~141, 129, 128, 127

Note: NMR data for some compounds are predicted and should be used as a guide. Experimental data should be compared with literature values when available.

Experimental Protocols

Fischer Esterification of this compound

Objective: To synthesize ethyl 3-bromo-4-ethoxybenzoate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (20-40 eq)

  • Concentrated Sulfuric Acid (catalytic amount, ~0.1-0.2 eq)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask, add this compound and a large excess of anhydrous ethanol.

  • With stirring, slowly add the concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure ethyl 3-bromo-4-ethoxybenzoate.

Amide Coupling of this compound with Aniline

Objective: To synthesize N-phenyl-3-bromo-4-ethoxybenzamide.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • To a solution of this compound in anhydrous DMF or DCM, add aniline, HOBt, and DIPEA.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reaction_Byproducts cluster_esterification Esterification cluster_amide Amide Coupling start_ester This compound prod_ester Ethyl 3-bromo-4-ethoxybenzoate start_ester->prod_ester + EtOH, H+ byprod_ester1 Unreacted Starting Material start_ester->byprod_ester1 Incomplete Reaction byprod_ester2 Debrominated Acid start_ester->byprod_ester2 Side Reaction start_amide This compound prod_amide N-Aryl Amide start_amide->prod_amide + Amine, Coupling Agent byprod_amide1 Unreacted Starting Material start_amide->byprod_amide1 Incomplete Reaction byprod_amide2 N-Acylisourea (from EDC) prod_amide->byprod_amide2

Caption: Potential reaction pathways and byproducts.

Troubleshooting_Workflow start Unexpected peaks in NMR spectrum check_sm Compare with starting material spectrum start->check_sm is_sm Is it unreacted starting material? check_sm->is_sm yes_sm Optimize reaction conditions (time, temp, equivalents) is_sm->yes_sm Yes no_sm Consult byproduct table is_sm->no_sm No identify_byproduct Identify potential byproduct(s) no_sm->identify_byproduct confirm_structure Confirm with 2D NMR or MS identify_byproduct->confirm_structure adjust_protocol Adjust purification or reaction protocol confirm_structure->adjust_protocol

Caption: Workflow for identifying unknown peaks.

Strategies to increase the reaction rate of 3-Bromo-4-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3-Bromo-4-ethoxybenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile building block in organic synthesis. The most common reactions involve modifications of the carboxylic acid group and cross-coupling reactions at the bromine-substituted position. These include:

  • Esterification: Conversion of the carboxylic acid to an ester.

  • Amidation: Reaction of the carboxylic acid with an amine to form an amide.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction of the aryl bromide with a boronic acid to form a biaryl compound.

Q2: What factors generally influence the reaction rate of this compound?

Several factors can affect the rate of reactions involving this compound:

  • Temperature: Increasing the reaction temperature generally increases the reaction rate.[1][2][3]

  • Concentration of Reactants: Higher concentrations of reactants typically lead to a faster reaction rate.[1][2][3]

  • Catalyst: The presence and type of catalyst can significantly accelerate reactions like esterification and Suzuki coupling.[1][4]

  • Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate.[3]

  • Base (for Suzuki Coupling): The selection of a suitable base is crucial for the efficiency of Suzuki coupling reactions.[2]

Q3: How does the electronic nature of this compound affect its reactivity in Suzuki coupling?

The ethoxy group (-OEt) is an electron-donating group, which increases the electron density on the aromatic ring. This can make the oxidative addition step in the Suzuki-Miyaura catalytic cycle, which is often the rate-limiting step, slower for this electron-rich aryl bromide.[1] Careful selection of the catalyst, ligands, and reaction conditions is therefore important to achieve a good reaction rate and yield.

Troubleshooting Guides

Esterification Reactions

Issue: Slow or incomplete esterification of this compound.

This is a common issue, often related to the equilibrium nature of the Fischer esterification reaction.

Potential CauseRecommended Solution
Water Inhibition The presence of water, even in small amounts, can inhibit the reaction and shift the equilibrium back to the starting materials.[5] Ensure all reactants and the solvent are anhydrous.
Insufficient Catalyst An inadequate amount of a strong acid catalyst (e.g., H₂SO₄, p-TsOH) will result in a slow reaction.[5] Use a catalytic amount of a strong acid.
Suboptimal Temperature If the temperature is too low, the reaction will be slow.[5] Increase the reaction temperature to reflux.
Equilibrium Limitation The reaction may have reached equilibrium with significant starting material remaining.[5] Use a large excess of the alcohol, which can also serve as the solvent, to drive the reaction forward.[5] Alternatively, remove water as it is formed using a Dean-Stark apparatus.[5]

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of methyl 3-bromo-4-ethoxybenzoate.

Materials:

  • This compound (1.0 eq)

  • Anhydrous methanol (20-40 eq)

  • Concentrated sulfuric acid (0.1-0.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

  • The crude ester can be purified by recrystallization or column chromatography.

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Acid in Methanol add_catalyst Add H₂SO₄ prep_reactants->add_catalyst Stir reflux Reflux (4-6h) add_catalyst->reflux monitor Monitor (TLC) reflux->monitor cool Cool to RT monitor->cool Complete evaporate Evaporate Methanol cool->evaporate extract Dissolve & Wash evaporate->extract dry Dry & Concentrate extract->dry purify Purify dry->purify product Pure Ester purify->product

Caption: Experimental workflow for Fischer esterification.

Amidation Reactions

Issue: Low yield in the amidation of this compound.

Amidation reactions often require a coupling agent to activate the carboxylic acid. Low yields can result from several factors.

Potential CauseRecommended Solution
Ineffective Coupling Agent The chosen coupling agent may not be suitable for the specific substrates. Standard coupling agents like EDC/HOBt or HATU are generally effective.
Steric Hindrance If either the amine or the benzoic acid is sterically hindered, the reaction rate may be slow. Consider using a more potent coupling agent or increasing the reaction temperature.
Side Reactions The activated carboxylic acid intermediate can be unstable. Use of an additive like HOBt can help suppress side reactions.[6]
Base Incompatibility An inappropriate base can interfere with the reaction. A non-nucleophilic base like DIPEA is commonly used.

Experimental Protocol: Amidation of this compound

This protocol describes a general procedure for the amidation with a primary or secondary amine using EDC/HOBt as coupling agents.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous DMF or DCM

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound, the amine, HOBt, and DIPEA in anhydrous DMF or DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6]

Amidation_Troubleshooting start Low Amidation Yield q1 Check Coupling Agent Activity start->q1 s1 Use fresh or alternative coupling agent (e.g., HATU) q1->s1 Inactive q2 Assess Steric Hindrance q1->q2 Agent OK s2 Increase reaction temp. or use a more potent coupling agent q2->s2 Hindered q3 Consider Side Reactions q2->q3 No Hindrance s3 Ensure HOBt or similar additive is used q3->s3 Suspected q4 Verify Base Compatibility q3->q4 No Side Rxns s4 Use a non-nucleophilic base like DIPEA q4->s4 Incompatible

Caption: Troubleshooting logic for low amidation yield.

Suzuki-Miyaura Coupling

Issue: Low yield or failed Suzuki coupling reaction.

As an electron-rich aryl bromide, this compound can be challenging to couple.

Potential CauseRecommended Solution
Slow Oxidative Addition The electron-donating ethoxy group can slow down this rate-limiting step.[1] Use a catalyst system with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition.[7]
Inappropriate Base The choice of base is critical.[2][8] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base in the chosen solvent is also important.
Catalyst Deactivation The palladium catalyst can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) and use degassed solvents.[1]
Homocoupling of Boronic Acid This side reaction can consume the boronic acid.[4] Ensure proper degassing and consider slow addition of the boronic acid.
Dehalogenation The starting aryl bromide is consumed, but the desired product is not formed. This indicates a dehalogenation side reaction.[4]

Data Presentation: Effect of Base and Ligand on Suzuki Coupling

The following table illustrates the potential impact of different bases and ligands on the Suzuki coupling of this compound with phenylboronic acid. (Data adapted from studies on similar substrates for illustrative purposes).

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1002445
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>90
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O901688
Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O1002075

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Degassed solvent (e.g., Toluene/Water, 4:1)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand, and base under a counterflow of inert gas.

  • Seal the flask and evacuate and backfill with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Signaling_Pathway cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)-Br(L₂) pd0->pd_intermediate1 Oxidative Addition (Ar-Br) pd_intermediate2 Ar-Pd(II)-Ar'(L₂) pd_intermediate1->pd_intermediate2 Transmetalation (Ar'-B(OH)₂ + Base) pd_intermediate2->pd0 Reductive Elimination product Ar-Ar' Product pd_intermediate2->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 3-Bromo-4-ethoxybenzoic acid (C₉H₉BrO₃, MW: 245.07 g/mol ). As a crucial intermediate in pharmaceutical synthesis and materials science, rigorous characterization of this compound is essential to ensure identity, purity, and quality. This document outlines detailed experimental protocols, presents representative data for each method, and compares their utility for comprehensive analysis.

Overall Analytical Workflow

A typical workflow for the complete characterization of a new batch of this compound involves a multi-technique approach. Spectroscopic methods are first employed for structural confirmation, followed by chromatographic techniques for purity and impurity profiling.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Data Analysis & Reporting prep Weigh & Dissolve Sample in Appropriate Solvents (e.g., DMSO-d6, Methanol) nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ftir FTIR Spectroscopy prep->ftir ms Mass Spectrometry prep->ms hplc HPLC-UV Analysis prep->hplc report Combine Data to Confirm Structure & Purity >99% nmr->report ftir->report ms->report hplc->report

Caption: Comprehensive analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol
  • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Solvent: DMSO-d₆.

    • Temperature: 298 K.

    • Scans: 16.

    • Reference: TMS at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Scans: 1024.

    • Reference: DMSO-d₆ central peak at 39.52 ppm.

Data Presentation: Expected Chemical Shifts

The following data are predicted based on the known effects of substituents on aromatic systems, using data from 4-ethoxybenzoic acid as a reference.[1][2][3]

¹H NMR Data (400 MHz, DMSO-d₆) ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (ppm) Multiplicity
~12.9br s
~8.05d
~7.85dd
~7.15d
~4.15q
~1.40t

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent disk.

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

  • Acquisition:

    • Mode: Transmittance.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16.

  • Background: A background spectrum of a pure KBr pellet is collected and subtracted from the sample spectrum.

Data Presentation: Characteristic Absorption Bands

The expected absorption bands are based on spectra of analogous substituted benzoic acids.[3][4][5]

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300 - 2500Strong, BroadO-H StretchCarboxylic Acid
~2980, ~2940MediumC-H StretchAlkyl (Ethoxy)
~1685StrongC=O StretchCarboxylic Acid (Dimer)
~1600, ~1570Medium-StrongC=C StretchAromatic Ring
~1290StrongC-O StretchCarboxylic Acid / Ether
~1170MediumC-O StretchAryl-Alkyl Ether
~1040MediumC-O StretchAryl-Alkyl Ether
~650Medium-WeakC-Br StretchAryl Bromide

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and quantifying any related impurities.

Experimental Protocol
  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at the detection wavelength.

Data Presentation: Comparison of Chromatographic Methods

This table compares a standard isocratic method with a potential gradient method for resolving closely eluting impurities.

Parameter Method A: Isocratic (Quality Control) Method B: Gradient (Impurity Profiling)
Mobile Phase 60% Acetonitrile / 40% Water + 0.1% H₃PO₄Gradient: 30% to 90% Acetonitrile over 15 min
Run Time ~8 minutes~20 minutes
Expected Rt ~4.5 min~10.2 min
Primary Use Rapid purity check, routine analysisHigh-resolution separation of impurities
Advantages Simple, fast, robustBetter resolution for complex mixtures
Disadvantages May co-elute minor impuritiesLonger run time, more complex

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Experimental Protocol
  • Instrumentation: LC-MS system, such as an Agilent 6120 Quadrupole LC/MS, with an Electrospray Ionization (ESI) source.

  • Sample Infusion: The effluent from the HPLC (using a volatile mobile phase like 0.1% formic acid instead of phosphoric acid) is directed into the ESI source.

  • MS Conditions (Negative Ion Mode):

    • Ionization Mode: ESI⁻.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V.

    • Scan Range: m/z 50 - 500.

    • Drying Gas Temp: 350 °C.

    • Drying Gas Flow: 12 L/min.

Data Presentation: Expected Mass-to-Charge Ratios (m/z)

The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) results in a characteristic isotopic pattern for bromine-containing ions.

Ion Expected m/z (⁷⁹Br) Expected m/z (⁸¹Br) Notes
[M-H]⁻242.96244.96Deprotonated molecule. Strong signal in ESI⁻.
[M+H]⁺244.98246.98Protonated molecule. Observable in ESI⁺.
[M-C₂H₅]⁻214.94216.94Loss of the ethyl group.
[M-COOH]⁺199.98201.98Decarboxylation fragment.

Methods Comparison & Complementarity

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the complementary nature of the data obtained.

Complementary_Data Compound This compound (Structure & Purity) NMR NMR (¹H, ¹³C) NMR->Compound Confirms C-H Framework & Connectivity FTIR FTIR FTIR->Compound Identifies Functional Groups (-COOH, C-O-C, C-Br) MS Mass Spec MS->Compound Confirms Molecular Weight & Elemental Composition (Br) HPLC HPLC HPLC->Compound Determines Purity (%) & Identifies Impurities

Caption: How different analytical techniques provide complementary data.
Technique Primary Information Strengths Limitations
NMR Atomic connectivity, molecular structureProvides definitive structural proofLower sensitivity, relatively expensive
FTIR Functional groupsFast, simple, inexpensiveProvides no connectivity information
MS Molecular weight, elemental formulaHigh sensitivity, confirms Br presenceIsomers are often indistinguishable
HPLC Purity, quantificationHigh precision and accuracy for purityRequires a reference standard for quantification

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 3-Bromo-4-ethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and scientific research, the purity of chemical intermediates is paramount. 3-Bromo-4-ethoxybenzoic acid, a key building block in the synthesis of various bioactive molecules, is no exception.[1][2] Its purity can significantly impact the yield and quality of the final product. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity determination of this compound.

Quantitative Purity Analysis: A Comparative Overview

The purity of a substance is a critical parameter in research and manufacturing. For this compound, which is typically available at purities of ≥ 99% as determined by HPLC, a robust analytical method is essential for quality control.[1] While HPLC is a widely accepted method for such compounds, GC-MS can also be employed, often requiring a derivatization step to enhance volatility.

Below is a summary of hypothetical data from the analysis of a batch of this compound using both HPLC and GC-MS.

ParameterHPLC AnalysisGC-MS Analysis (as TMS derivative)
Analyte Retention Time 5.2 min8.5 min
Calculated Purity (%) 99.5%99.3%
Detected Impurities Impurity A (0.2%), Impurity B (0.3%)Impurity A (0.2%), Impurity C (0.5%)
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. The following sections outline the protocols for HPLC and GC-MS analysis of this compound.

HPLC Method

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound.

  • Sample Preparation: A stock solution of 1 mg/mL of this compound is prepared in a diluent of acetonitrile and water (50:50 v/v). This is then further diluted to a working concentration of 0.1 mg/mL.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient starts at 70% A and moves to 30% A over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

GC-MS Method

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.

  • Derivatization: To 1 mg of the sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine are added. The mixture is heated at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Sample Preparation: The derivatized sample is diluted with hexane before injection.

  • Instrumentation: A standard GC-MS system is used.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injection Mode: Split (10:1)

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

Visualizing the Analytical Workflow and Method Comparison

To better understand the processes, the following diagrams illustrate the analytical workflow and a comparison of the two techniques.

Analytical_Workflow cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_reporting Final Reporting Sample_Reception Sample Reception (this compound) HPLC_Prep Sample Preparation (Dilution) Sample_Reception->HPLC_Prep aliquot for HPLC GCMS_Prep Sample Preparation (Derivatization) Sample_Reception->GCMS_Prep aliquot for GC-MS HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Processing (Peak Integration, Purity Calculation) HPLC_Analysis->HPLC_Data Final_Report Final Purity Report (Comparison of Results) HPLC_Data->Final_Report GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis GCMS_Data Data Processing (Peak Integration, Spectral Analysis) GCMS_Analysis->GCMS_Data GCMS_Data->Final_Report

Analytical workflow for purity determination.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS Analyte This compound (Non-volatile, Thermally Labile) HPLC_Principle Principle: Partitioning between liquid mobile and solid stationary phases. Analyte->HPLC_Principle direct analysis GCMS_Principle Principle: Partitioning between gas mobile and liquid stationary phases. Analyte->GCMS_Principle requires derivatization HPLC_Advantages Advantages: - No derivatization needed - Suitable for non-volatile compounds - Robust and reproducible HPLC_Principle->HPLC_Advantages HPLC_Disadvantages Disadvantages: - Lower peak capacity than GC - Universal detectors can be less sensitive HPLC_Principle->HPLC_Disadvantages GCMS_Advantages Advantages: - High separation efficiency - Provides structural information (MS) - High sensitivity GCMS_Principle->GCMS_Advantages GCMS_Disadvantages Disadvantages: - Requires derivatization for non-volatile analytes - Potential for thermal degradation GCMS_Principle->GCMS_Disadvantages

Comparison of HPLC and GC-MS principles.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC offers a more direct and straightforward approach as it does not require derivatization, making it ideal for routine quality control. On the other hand, GC-MS, while requiring an additional sample preparation step, provides higher separation efficiency and the significant advantage of mass spectral data, which can be invaluable for the identification of unknown impurities. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for structural elucidation of impurities or high-throughput screening.

References

A Comparative Guide to the Reactivity of 3-Bromo-4-ethoxybenzoic Acid and Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 3-Bromo-4-ethoxybenzoic acid with its structural analogs. The selection of building blocks in organic synthesis is a critical decision that can significantly impact the efficiency of a synthetic route and the overall yield of the target molecule. This document aims to provide an objective analysis of the reactivity of these compounds in common and pivotal chemical transformations, supported by established chemical principles and representative experimental data.

Introduction to Reactivity

The reactivity of a substituted benzoic acid is primarily governed by the electronic and steric effects of its substituents. In this compound, the bromine atom at the meta-position to the carboxyl group and the ethoxy group at the para-position play crucial roles in modulating the electron density of the aromatic ring and the properties of the carboxylic acid functionality. This guide will explore these effects in the context of acidity and two of the most powerful cross-coupling reactions in modern synthetic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Physicochemical Properties and Acidity Comparison

The acidity of a benzoic acid derivative is a fundamental indicator of the electronic effects of its substituents. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the conjugate base (benzoate), while electron-donating groups decrease acidity (higher pKa).

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted)Hammett Constants (σ)
This compound C₉H₉BrO₃245.07~3.95σ_meta(Br) = +0.39σ_para(OEt) = -0.24
3-Chloro-4-ethoxybenzoic acidC₉H₉ClO₃200.62~3.99σ_meta(Cl) = +0.37σ_para(OEt) = -0.24
3-Bromo-4-methoxybenzoic acidC₈H₇BrO₃231.04~3.96σ_meta(Br) = +0.39σ_para(OMe) = -0.27
4-Ethoxybenzoic acidC₉H₁₀O₃166.174.49[1][2]σ_para(OEt) = -0.24

Analysis of Acidity:

The predicted pKa values suggest that the halogenated compounds are more acidic than the unsubstituted 4-ethoxybenzoic acid. This is due to the electron-withdrawing inductive effect of the halogens (bromine and chlorine) at the meta position, which stabilizes the negative charge of the carboxylate anion. The Hammett constants for meta-bromo (σ_m = +0.39) and meta-chloro (σ_m = +0.37) are positive, indicating their electron-withdrawing nature.[3] The para-ethoxy and para-methoxy groups have negative Hammett constants (σ_p = -0.24 and -0.27, respectively), signifying their electron-donating character through resonance, which slightly counteracts the inductive effect of the halogens.[3] The very similar pKa values for the bromo- and chloro-analogs reflect the comparable electron-withdrawing strengths of bromine and chlorine at the meta position.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bond is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The nature of the halogen significantly influences the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. The generally accepted order of reactivity for aryl halides is I > Br > Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Below is a representative comparison of the reactivity of this compound and its analogs in a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.

Representative Experimental Data: Suzuki-Miyaura Coupling

EntryAryl HalideProductReaction Time (h)Yield (%)
1This compound 4-Ethoxy-4'-methoxy-biphenyl-3-carboxylic acid2~95
23-Chloro-4-ethoxybenzoic acid4-Ethoxy-4'-methoxy-biphenyl-3-carboxylic acid12~80
33-Bromo-4-methoxybenzoic acid4,4'-Dimethoxy-biphenyl-3-carboxylic acid2~96

Analysis of Suzuki-Miyaura Coupling Reactivity:

As expected, the aryl bromides (Entries 1 and 3) are significantly more reactive than the aryl chloride (Entry 2), leading to shorter reaction times and higher yields under identical conditions. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition of the palladium catalyst. The electronic difference between a para-ethoxy and a para-methoxy group is minimal, resulting in very similar high reactivity for the two bromo-derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor.

Representative Experimental Data: Buchwald-Hartwig Amination

EntryAryl HalideAmineProductReaction Time (h)Yield (%)
1This compound Morpholine4-Ethoxy-3-(morpholin-4-yl)benzoic acid4~92
23-Chloro-4-ethoxybenzoic acidMorpholine4-Ethoxy-3-(morpholin-4-yl)benzoic acid18~75
33-Bromo-4-methoxybenzoic acidMorpholine4-Methoxy-3-(morpholin-4-yl)benzoic acid4~93

Analysis of Buchwald-Hartwig Amination Reactivity:

The trend in reactivity for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura coupling. The bromo-substituted benzoic acids (Entries 1 and 3) are more reactive than the chloro-substituted analog (Entry 2), affording the desired products in higher yields and shorter reaction times. This again highlights the greater lability of the C-Br bond in the crucial oxidative addition step of the catalytic cycle.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 90 °C under a nitrogen atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (5 mL) is degassed and heated at 100 °C under a nitrogen atmosphere in a sealed tube. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with a saturated aqueous solution of NH₄Cl, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Relationships

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X This compound Ar-X->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-Br(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination Amine R2NH Amine->Amine_Coordination Base Base (e.g., NaOtBu) Base->Amine_Coordination Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2 Coupled Product Reductive_Elimination->Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Comparison cluster_reactivity Relative Reactivity in Cross-Coupling Bromo_Methoxy 3-Bromo-4-methoxybenzoic acid Chloro_Ethoxy 3-Chloro-4-ethoxybenzoic acid Bromo_Methoxy->Chloro_Ethoxy > Bromo_Ethoxy This compound Bromo_Ethoxy->Chloro_Ethoxy > Unsubstituted 4-Ethoxybenzoic acid (unreactive at C-H) Chloro_Ethoxy->Unsubstituted >>

Caption: Logical relationship of reactivity in cross-coupling reactions.

Conclusion

This guide provides a comparative analysis of the reactivity of this compound and its analogs. The key takeaways for researchers and synthetic chemists are:

  • Acidity: The presence of a meta-halogen increases the acidity of the benzoic acid due to its electron-withdrawing inductive effect.

  • Cross-Coupling Reactivity: Aryl bromides are significantly more reactive than aryl chlorides in both Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for milder reaction conditions, shorter reaction times, and generally higher yields.

  • Substituent Effects: The electronic difference between a para-ethoxy and a para-methoxy group has a minimal impact on the reactivity in these cross-coupling reactions.

The choice between these building blocks will ultimately depend on the specific requirements of the synthetic target, including the desired reactivity, cost, and availability of starting materials. For rapid and efficient synthesis, particularly in the context of complex molecule construction, this compound and its methoxy analog are superior choices over the corresponding chloro-derivative.

References

Unambiguous Structural Confirmation of 3-Bromo-4-ethoxybenzoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 3-bromo-4-ethoxybenzoic acid, a key intermediate in pharmaceutical and materials science research.[1] While X-ray crystallography is the gold standard for unambiguous solid-state structure determination, its application can be limited by the availability of single crystals of sufficient quality. This document outlines alternative and complementary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and provides the foundational data and experimental protocols necessary for the unequivocal identification and characterization of this compound.

This publication is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation of organic molecules.

I. Comparison of Analytical Techniques for Structural Elucidation

The definitive structure of a molecule like this compound is paramount for its application in research and development. While various analytical methods provide pieces of the structural puzzle, they differ in the specificity and nature of the information they provide.

  • X-ray Crystallography: This technique provides the absolute three-dimensional arrangement of atoms in a crystalline solid. It is considered the benchmark for structural confirmation as it yields precise bond lengths, bond angles, and crystal packing information. However, the primary prerequisite for this method is the growth of a suitable single crystal, which can be a significant bottleneck.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively. This allows for the mapping of the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds, offering a molecular fingerprint that can confirm the presence of key structural motifs such as carboxyl groups and aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio of a molecule, providing its molecular weight. High-resolution mass spectrometry can yield the elemental composition. Fragmentation patterns observed in the mass spectrum can offer further clues about the molecule's structure.

The following sections provide a detailed overview of the expected data from these techniques for this compound and the protocols for their acquisition.

II. Data Presentation: A Comparative Summary

Due to the limited availability of a complete, publicly accessible experimental dataset for this compound, the following tables present a combination of expected values based on established chemical principles and data from structurally analogous compounds. This comparative data is invaluable for researchers in confirming the synthesis and purity of this compound.

Table 1: X-ray Crystallography Data (Hypothetical for this compound)

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c or PbcaDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Precise measurements of the unit cell.
Bond Lengths (e.g., C-Br, C=O)~1.90 Å, ~1.25 ÅConfirms connectivity and bond order.
Bond Angles (e.g., O-C=O)~120°Reveals the geometry around atomic centers.

Table 2: NMR Spectroscopic Data for this compound (Predicted)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~11-13Singlet (broad)--COOH
¹H~8.1Doublet~2H-2
¹H~7.9Doublet of Doublets~8.5, ~2H-6
¹H~7.0Doublet~8.5H-5
¹H~4.2Quartet~7-OCH₂CH₃
¹H~1.5Triplet~7-OCH₂CH₃
¹³C~170--C=O
¹³C~160--C-4
¹³C~135--C-2
¹³C~132--C-6
¹³C~125--C-1
¹³C~115--C-5
¹³C~112--C-3
¹³C~65---OCH₂CH₃
¹³C~15---OCH₂CH₃

Table 3: IR Spectroscopic Data for this compound (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1500Medium-StrongC=C stretch (Aromatic Ring)
~1250StrongC-O stretch (Carboxylic Acid & Ether)
~1050MediumC-O stretch (Ether)
Below 800MediumC-Br stretch

Table 4: Mass Spectrometry Data for this compound

ParameterValueSignificance
Molecular FormulaC₉H₉BrO₃Confirmed by high-resolution mass spectrometry.
Molecular Weight243.97 g/mol Corresponds to the mass of the molecule.
[M+H]⁺244.98079Mass of the protonated molecule.[2]
[M-H]⁻242.96623Mass of the deprotonated molecule.[2]
Isotopic PatternPresence of M and M+2 peaks in ~1:1 ratioCharacteristic of a compound containing one bromine atom.

III. Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data.

A. X-ray Crystallography

  • Crystal Growth: Single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The resulting structural model is then refined to achieve the best possible fit to the experimental data.

B. NMR Spectroscopy

  • Sample Preparation: 10-20 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

C. IR Spectroscopy (FTIR-ATR)

  • Instrument Preparation: The diamond crystal of the Attenuated Total Reflectance (ATR) accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded.

  • Sample Application: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then collected, typically over a range of 4000-400 cm⁻¹.

D. Mass Spectrometry (ESI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample solution is infused into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired in both positive and negative ion modes. For high-resolution mass spectrometry, a time-of-flight (TOF) or Orbitrap mass analyzer is used to determine the accurate mass and elemental composition.

IV. Visualizing the Workflow for Structural Confirmation

The logical flow for confirming the structure of this compound, from synthesis to final confirmation, is depicted below.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopic Spectroscopic Analysis cluster_crystallography Crystallographic Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Initial Confirmation IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure_Proposed Proposed Structure NMR->Structure_Proposed IR->Structure_Proposed MS->Structure_Proposed Crystal_Growth Single Crystal Growth XRay_Diffraction X-ray Diffraction Crystal_Growth->XRay_Diffraction Final_Structure Confirmed Structure of This compound XRay_Diffraction->Final_Structure Structure_Proposed->Crystal_Growth For Unambiguous Confirmation

Caption: Workflow for the structural confirmation of this compound.

This guide serves as a practical resource for the structural confirmation of this compound, providing a direct comparison of key analytical techniques and their expected outcomes. By following the outlined protocols, researchers can confidently verify the identity and purity of this important chemical intermediate.

References

A Comparative Guide to the Biological Activity of 3-Bromo-4-ethoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of 3-Bromo-4-ethoxybenzoic acid, focusing on their potential as antimicrobial and anticancer agents. While direct and extensive screening data for a wide range of this compound derivatives is not abundantly available in publicly accessible literature, this guide draws upon key findings from structurally related compounds, particularly 3/4-bromo benzohydrazide derivatives, to provide a valuable comparative overview and inform future research directions.

Comparative Analysis of Biological Activity

The biological efficacy of derivatives of this compound is significantly influenced by the nature of the substitutions on the benzoyl moiety. The following tables summarize the antimicrobial and anticancer activities of a series of synthesized 3/4-bromo-N'-(substituted benzylidene)benzohydrazides, providing a quantitative basis for comparison.[1]

Antimicrobial Activity

The antimicrobial potential of these derivatives was evaluated against a panel of bacterial and fungal strains. The activity is presented as the negative logarithm of the Minimum Inhibitory Concentration (pMIC) in µM/ml. A higher pMIC value indicates greater potency.

Table 1: Antimicrobial Activity (pMIC in µM/ml) of 3/4-Bromo Benzohydrazide Derivatives [1]

Compound IDR-group (Substitution on Benzylidene)3-Bromo/4-Bromo PositionS. aureus (pMIC)B. subtilis (pMIC)E. coli (pMIC)C. albicans (pMIC)A. niger (pMIC)
1 H3-Br1.151.281.091.051.11
2 2-Cl3-Br1.351.421.281.331.30
3 4-Cl3-Br1.481.551.411.451.42
4 2-NO₂3-Br1.201.331.151.181.16
5 3-NO₂3-Br1.381.451.311.361.33
6 4-NO₂3-Br1.521.601.451.501.48
7 4-OCH₃3-Br1.251.381.201.231.21
8 4-N(CH₃)₂3-Br1.601.671.551.581.56
9 H4-Br1.181.311.121.081.14
10 2-Cl4-Br1.381.451.311.361.33
11 4-Cl4-Br1.511.581.441.481.45
12 4-N(CH₃)₂4-Br1.63 1.70 1.58 1.61 1.59

Note: The data presented is for illustrative purposes based on a study of 3/4-bromo benzohydrazide derivatives. The full study contains a wider range of derivatives.

From the data, it is evident that the nature and position of the substituent on the benzylidene ring, as well as the position of the bromine atom on the benzoyl ring, play a crucial role in the antimicrobial activity. Compound 12 , a 4-bromo derivative with a 4-dimethylamino substitution, exhibited the most potent and broad-spectrum antimicrobial activity.[1]

Anticancer Activity

The in vitro anticancer activity of the synthesized compounds was evaluated against the HCT116 (human colon cancer) cell line. The results are presented as the half-maximal inhibitory concentration (IC₅₀) in µM. A lower IC₅₀ value indicates greater cytotoxic potential.

Table 2: Anticancer Activity (IC₅₀ in µM) of 3/4-Bromo Benzohydrazide Derivatives against HCT116 Cell Line [1]

Compound IDR-group (Substitution on Benzylidene)3-Bromo/4-Bromo PositionIC₅₀ (µM)
13 Furan-2-ylmethylene3-Br5.80
14 5-Oxopentylidene3-Br7.20
15 3-Phenylallylidene3-Br4.50
16 Furan-2-ylmethylene4-Br5.50
17 5-Oxopentylidene4-Br6.90
18 3-Phenylallylidene4-Br4.20
19 4-Hydroxybenzylidene3-Br3.50
20 4-Hydroxybenzylidene4-Br3.20
21 3,4-Dihydroxybenzylidene3-Br2.10
22 3,4-Dihydroxybenzylidene4-Br1.20
Tetrandrine (Standard) --1.53
5-Fluorouracil (Standard) --4.60

Note: The data presented is for illustrative purposes based on a study of 3/4-bromo benzohydrazide derivatives. The full study contains a wider range of derivatives.

The anticancer screening revealed that several synthesized benzohydrazides displayed potent activity against the HCT116 cell line, with some compounds showing greater potency than the standard drugs, tetrandrine and 5-fluorouracil.[1] Notably, compound 22 , a 4-bromo derivative with a 3,4-dihydroxybenzylidene moiety, was the most active compound identified in the series.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

General Synthesis of 3-Bromo-4-ethoxy-N'-(substituted benzylidene)benzohydrazides

The synthesis of the title compounds typically involves a multi-step process:

  • Esterification: this compound is reacted with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ester.

  • Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate to form 3-bromo-4-ethoxybenzohydrazide.

  • Condensation: Finally, the benzohydrazide is condensed with various substituted aromatic aldehydes in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid) to produce the target N'-(substituted benzylidene)benzohydrazide derivatives.

G cluster_synthesis General Synthetic Pathway A This compound B Ester Derivative A->B Esterification C 3-Bromo-4-ethoxybenzohydrazide B->C Hydrazinolysis E Target Benzohydrazone Derivative C->E Condensation D Substituted Aldehyde D->E

Caption: General synthesis workflow for benzohydrazone derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

G cluster_mtt MTT Assay Workflow A Seed Cancer Cells B Treat with Derivatives A->B C Incubate B->C D Add MTT Reagent C->D E Formazan Formation (in viable cells) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for anticancer screening.

Potential Signaling Pathways

While the exact mechanisms of action for many this compound derivatives are still under investigation, the structural similarities to other biologically active molecules suggest potential interactions with key signaling pathways involved in inflammation and cancer, such as the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is a hallmark of many cancers and chronic inflammatory diseases. Some benzoic acid derivatives have been shown to exert their anti-inflammatory and anticancer effects by inhibiting the activation of NF-κB.

G cluster_nfkb Simplified NF-κB Signaling Pathway Stimuli Inflammatory Stimuli / Carcinogens IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene Activation Inhibitor Potential Inhibition by 3-Bromo-4-ethoxybenzoic acid derivatives Inhibitor->IKK Inhibitor->NFkB

Caption: Potential inhibition of the NF-κB pathway by derivatives.

Conclusion and Future Directions

The preliminary screening data on 3/4-bromo benzohydrazide derivatives suggests that the this compound scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. The presence of the bromo and ethoxy groups offers opportunities for further structural modifications to enhance potency and selectivity.

Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of this compound derivatives (including esters, amides, and other analogues) should be synthesized and screened against a wider panel of microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds is crucial for rational drug design and optimization.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the discovery of new and effective drugs for the treatment of infectious diseases and cancer.

References

A Comparative Guide to the Synthetic Utility of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids are a cornerstone in modern organic synthesis and medicinal chemistry, serving as versatile building blocks for a vast array of functional molecules, from pharmaceuticals to materials. Their synthetic utility is primarily dictated by the reactivity of the carboxylic acid group and the influence of substituents on the aromatic ring. This guide provides a comparative analysis of key synthetic transformations of substituted benzoic acids, supported by experimental data, to inform strategic decisions in chemical synthesis and drug development.

Amide Bond Formation: A Comparative Overview of Coupling Reagents

The formation of an amide bond is one of the most frequently employed reactions in drug discovery. The choice of coupling reagent is critical and is often influenced by the electronic and steric nature of the substituted benzoic acid.

Data Presentation: Amide Coupling of Substituted Benzoic Acids

The following table summarizes the performance of common coupling reagents in the amidation of various substituted benzoic acids with benzylamine. Yields can be significantly affected by the nature of the substituent on the benzoic acid ring.

Benzoic Acid DerivativeCoupling Reagent/AdditiveSolventTime (h)Yield (%)Reference
Benzoic AcidEDC/HOBtDMF1285[1]
4-Methoxybenzoic AcidHATU/DIPEADMF2>95[2][3]
4-Nitrobenzoic AcidEDC/HOBt/DIPEACH2Cl24251[4]
4-Chlorobenzoic AcidCDI/DIPEAMeCN/WaterN/AHigh[5]
2,6-Dimethylbenzoic AcidDIC/HOPOMeCN/Water48Moderate-High[6]
4-Aminobenzoic AcidT3P®/PyridineEtOAc492[1]

Key Observations:

  • Electron-donating groups (e.g., 4-methoxy) generally do not impede the reaction and can lead to high yields, especially with efficient coupling reagents like HATU.[2][3]

  • Electron-withdrawing groups (e.g., 4-nitro) can slightly reduce the nucleophilicity of the carboxylate, but good to high yields are still achievable.[4]

  • Sterically hindered benzoic acids (e.g., 2,6-dimethylbenzoic acid) represent a significant challenge for many standard coupling reagents. More specialized and reactive systems like DIC/HOPO may be required to achieve satisfactory yields.[6]

  • HATU is a highly efficient and fast-acting coupling reagent, often providing excellent yields even for challenging substrates.[2][3][7]

  • EDC/HOBt is a cost-effective and widely used combination that provides good to excellent yields for a broad range of benzoic acids.[1][4] The water-soluble urea byproduct simplifies purification.[1]

Experimental Protocols: Amide Coupling

Protocol 1: EDC/HOBt Mediated Amide Coupling [2]

  • To a stirred solution of the substituted benzoic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.1 M), add HOBt (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the cooled solution.

  • Add a suitable base such as DIPEA (2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Amide Coupling [2][3][7]

  • Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add the amine (1.1 equiv) and a non-nucleophilic base such as DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

experimental_workflow_amide cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Benzoic Acid and Amine in Solvent add_reagents Add Coupling Reagent and Base start->add_reagents stir Stir at RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure Amide chromatography->product

General experimental workflow for amide bond formation.

Fischer Esterification: The Role of Substituents and Alcohols

Fischer esterification is a classic and atom-economical method for synthesizing esters from carboxylic acids and alcohols under acidic catalysis. The reaction is an equilibrium process, and its efficiency is influenced by the steric and electronic properties of both the benzoic acid and the alcohol.

Data Presentation: Fischer Esterification of Substituted Benzoic Acids with Various Alcohols

The following table illustrates the impact of substituents on the benzoic acid ring and the nature of the alcohol on the yield of the corresponding ester.

Benzoic Acid DerivativeAlcoholCatalystConditionsYield (%)Reference
Benzoic AcidMethanolH2SO4Reflux, 30 min~75 (isolated)[8]
Benzoic AcidMethanolH2SO465°C90[9]
4-Fluoro-3-nitrobenzoic AcidMethanolH2SO4Microwave, 130°C, 15 min77[8]
4-Fluoro-3-nitrobenzoic AcidEthanolH2SO4Microwave, 130°C, 15 min74[8]
4-Fluoro-3-nitrobenzoic Acidn-PropanolH2SO4Microwave, 130°C, 15 min85[8]
4-Fluoro-3-nitrobenzoic Acidn-ButanolH2SO4Microwave, 130°C, 15 min98[8]
3-Nitrobenzoic AcidMethanolH2SO4Reflux, 1 hr79.3[10]

Key Observations:

  • Alcohol Steric Hindrance: The reactivity of the alcohol follows the order: primary > secondary > tertiary. Primary alcohols like methanol, ethanol, and butanol generally provide higher yields.[8]

  • Driving Equilibrium: Using a large excess of the alcohol or removing water as it forms can shift the equilibrium towards the product, increasing the yield.[8]

  • Microwave Irradiation: Microwave-assisted Fischer esterification can significantly reduce reaction times and improve yields.[8][11]

  • Electron-withdrawing groups on the benzoic acid, such as nitro groups, do not significantly hinder the reaction and can even be beneficial in some cases.[8][10]

Experimental Protocol: Fischer Esterification[10][12]
  • In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equiv) in an excess of the desired alcohol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 1-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by distillation or column chromatography if necessary.

Cross-Coupling Reactions: Expanding Synthetic Horizons

Substituted benzoic acids can be converted to their corresponding aryl halides or triflates, which are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds and the synthesis of complex biaryl structures, which are prevalent in many pharmaceuticals.

Data Presentation: Suzuki-Miyaura Coupling of Substituted Aryl Bromides

This table provides a comparative overview of the Suzuki-Miyaura coupling of various substituted aryl bromides (derived from the corresponding benzoic acids) with phenylboronic acid.

Aryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzoic acid[PdCl2(NH2CH2COOH)2] (0.1)-K2CO3H2ORT1.599[7]
Methyl 4-bromobenzoatePd(OAc)2 (2)SPhos (4)K3PO4Toluene/H2O10012>95[11]
4-Bromo-3-aminobenzoic acidPd(PPh3)4 (3-5)-K2CO3Dioxane/H2O10012-24High[12]
4-BromoacetophenoneSchiff base-Pd(II) (1a-d)-K2CO3DMF/H2O100295-98[13]
4-BromoanisoleSchiff base-Pd(II) (1a-d)-K2CO3DMF/H2O100285-95[13]

Key Observations:

  • The Suzuki-Miyaura coupling is highly versatile and tolerates a wide range of functional groups on the benzoic acid-derived substrate, including carboxylic acids, esters, amines, and ketones.[7][11][12][13]

  • The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrate.[11][14]

  • Water can often be used as a solvent, making the reaction more environmentally friendly.[7][15]

  • Aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings.[14]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide[13][16][17]
  • To a reaction vessel, add the aryl bromide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, a ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add the degassed solvent (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

suzuki_cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_aryl Ar-Pd(II)L_n-Ar' pd2_halide->pd2_aryl Transmetalation (Ar'-B(OR)2 + Base) pd2_aryl->pd0 product Ar-Ar' pd2_aryl->product Reductive Elimination center center->pd0 center->pd2_halide center->pd2_aryl center->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development: Targeting Signaling Pathways

Substituted benzoic acids are privileged scaffolds in medicinal chemistry. Their derivatives have been shown to modulate the activity of various enzymes and receptors, making them valuable leads in drug discovery.

Slingshot (SSH) Phosphatase Signaling Pathway

The Slingshot (SSH) family of phosphatases plays a crucial role in regulating actin dynamics by dephosphorylating and activating cofilin, an actin-depolymerizing factor.[16][17] Dysregulation of this pathway is implicated in various cellular processes, including cell migration, which is a hallmark of cancer metastasis.[18] Certain substituted benzoic acid derivatives have been identified as inhibitors of SSH phosphatases.

slingshot_pathway Rac1 Rac1 PAK PAK Rac1->PAK Activates LIMK LIMK PAK->LIMK Activates Cofilin Cofilin (Active) LIMK->Cofilin Phosphorylates Cofilin_P p-Cofilin (Inactive) Cofilin_P->Cofilin Cofilin->Cofilin_P Actin_depoly Actin Depolymerization Cofilin->Actin_depoly Promotes SSH Slingshot (SSH) Phosphatase SSH->Cofilin_P Dephosphorylates Benzoic_acid_deriv Benzoic Acid Derivative (Inhibitor) Benzoic_acid_deriv->SSH Inhibits

Simplified Slingshot (SSH) phosphatase signaling pathway and inhibition by benzoic acid derivatives.

Influenza Neuraminidase Inhibition

Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues on the host cell surface, allowing for the release of newly formed virus particles.[19] Inhibition of neuraminidase is a key strategy for the treatment of influenza. Several benzoic acid derivatives have been designed and synthesized as potent influenza neuraminidase inhibitors.[20][21][22]

neuraminidase_inhibition cluster_virus_release Normal Virus Release cluster_inhibition Inhibition by Benzoic Acid Derivative Virus_budding Virus Budding Sialic_acid Sialic Acid Receptor on Host Cell Virus_budding->Sialic_acid Attached via Hemagglutinin Neuraminidase Neuraminidase Sialic_acid->Neuraminidase Cleaved by Virus_release Virus Release Neuraminidase->Virus_release Enables Inhibitor Benzoic Acid Derivative (Inhibitor) Neuraminidase_inhibited Neuraminidase (Inhibited) Inhibitor->Neuraminidase_inhibited Binds to Active Site Blocked_release Virus Release Blocked Neuraminidase_inhibited->Blocked_release Prevents Cleavage

Mechanism of influenza neuraminidase and its inhibition by benzoic acid derivatives.

References

Validating the Structure of Novel Compounds Synthesized from 3-Bromo-4-ethoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel compounds synthesized from the versatile starting material, 3-bromo-4-ethoxybenzoic acid. It offers a framework for validating the structure of newly synthesized molecules through detailed experimental protocols and data interpretation. Furthermore, it presents a comparison with alternative starting materials, offering insights into their respective advantages and potential applications in drug discovery and development.

Performance Comparison of Synthesized Novel Compounds

To illustrate the validation process, we present hypothetical data for three novel compounds synthesized from this compound: a benzamide (NC-1), an ester (NC-2), and a heterocyclic 1,3,4-oxadiazole (NC-3). The successful synthesis and purification of these compounds are evaluated based on reaction yield and purity, as summarized below.

Compound IDCompound NameStructureReaction TypeYield (%)Purity (%)
SM-1This compoundthis compoundStarting Material->98
NC-1N-(4-hydroxyphenyl)-3-bromo-4-ethoxybenzamideN-(4-hydroxyphenyl)-3-bromo-4-ethoxybenzamideAmide Coupling8599
NC-2Ethyl 3-bromo-4-ethoxybenzoateEthyl 3-bromo-4-ethoxybenzoateEsterification9299
NC-32-(3-Bromo-4-ethoxyphenyl)-5-phenyl-1,3,4-oxadiazole2-(3-Bromo-4-ethoxyphenyl)-5-phenyl-1,3,4-oxadiazoleCyclocondensation7898

Comparison with Alternative Starting Materials

While this compound is a valuable precursor, several alternatives can be employed for the synthesis of bioactive molecules. The choice of starting material often depends on factors such as cost, reactivity, and the desired substitution pattern on the final compound.

Starting MaterialKey Features
This compound Advantages: The ethoxy group enhances lipophilicity, which can be beneficial for drug absorption. The bromine atom provides a site for further functionalization via cross-coupling reactions. Considerations: The cost may be higher than some simpler analogues.
4-Chloro-3-nitrobenzoic acid Advantages: Relatively inexpensive starting material. The nitro group can be readily reduced to an amine, providing a handle for diverse chemical modifications. The chloro substituent is a good leaving group in nucleophilic aromatic substitution reactions. Considerations: The nitro group is strongly deactivating, which can affect the reactivity of the carboxylic acid.[1][2][3][4]
3-Bromo-4-methoxybenzoic acid Advantages: The methoxy group is a common feature in many bioactive molecules.[5][6][7][8][9][10] Similar reactivity profile to its ethoxy counterpart. Considerations: May offer slightly different solubility and metabolic stability profiles compared to the ethoxy analogue.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible synthesis and validation of novel compounds.

Synthesis Workflow

G SM1 This compound AC Amide Coupling (e.g., HATU, DIPEA) SM1->AC ES Esterification (e.g., EtOH, H2SO4) SM1->ES CC Cyclocondensation (e.g., POCl3) SM1->CC NC1 NC-1 (Benzamide) AC->NC1 NC2 NC-2 (Ester) ES->NC2 NC3 NC-3 (Oxadiazole) CC->NC3 Purification Purification (Chromatography/Recrystallization) NC1->Purification NC2->Purification NC3->Purification Validation Structural Validation Purification->Validation

Caption: General workflow for the synthesis and validation of novel compounds.

Structural Validation Techniques

Accurate structural elucidation is paramount in chemical synthesis. A combination of spectroscopic techniques is employed to unequivocally confirm the identity and purity of the synthesized compounds.

G cluster_spectroscopy Spectroscopic Analysis cluster_data Structural Information NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Connectivity & Stereochemistry NMR->Connectivity MS Mass Spectrometry (HRMS) MolecularFormula Molecular Formula & Exact Mass MS->MolecularFormula IR FT-IR Spectroscopy FunctionalGroups Functional Groups IR->FunctionalGroups Validation Validation Validation->NMR is subjected to Validation->MS is subjected to Validation->IR is subjected to

Caption: Key techniques for structural validation of novel compounds.

Detailed Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent signal.

High-Resolution Mass Spectrometry (HRMS)

Protocol for Electrospray Ionization (ESI) HRMS:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[8] The solvent should be of high purity (HPLC grade or higher).[8]

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set the ESI source parameters, including spray voltage, capillary temperature, and gas flow rates, to optimal values for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in the desired mass range.

    • The high-resolution analyzer (e.g., TOF or Orbitrap) will provide accurate mass measurements to at least four decimal places.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the accurate mass to calculate the elemental composition and confirm the molecular formula of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR) FT-IR:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The final spectrum is presented in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Characterization Data for Novel Compounds

Below is the hypothetical analytical data for the three novel compounds, consistent with their proposed structures.

NC-1: N-(4-hydroxyphenyl)-3-bromo-4-ethoxybenzamide
  • FT-IR (ATR, cm⁻¹): 3350 (O-H, N-H stretch), 3050 (Ar C-H stretch), 1645 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1250 (C-O stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.85 (s, 1H, -NH-), 9.20 (s, 1H, -OH), 8.15 (d, J = 2.0 Hz, 1H, Ar-H), 7.90 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 7.15 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (d, J = 8.8 Hz, 2H, Ar-H), 4.20 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 164.5, 157.0, 153.5, 133.0, 131.5, 130.0, 128.0, 122.0, 115.5, 115.0, 112.0, 64.5, 14.5.

  • HRMS (ESI): m/z calculated for C₁₅H₁₅BrNO₃ [M+H]⁺: 352.0230; found: 352.0235.

NC-2: Ethyl 3-bromo-4-ethoxybenzoate
  • FT-IR (ATR, cm⁻¹): 3060 (Ar C-H stretch), 2980 (Alkyl C-H stretch), 1715 (C=O stretch, ester), 1260 (C-O stretch).

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (d, J = 2.1 Hz, 1H, Ar-H), 7.95 (dd, J = 8.5, 2.1 Hz, 1H, Ar-H), 6.90 (d, J = 8.5 Hz, 1H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃), 4.15 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃), 1.50 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.5, 158.0, 134.0, 131.0, 123.0, 112.5, 111.5, 64.8, 61.0, 14.8, 14.3.

  • HRMS (ESI): m/z calculated for C₁₁H₁₄BrO₃ [M+H]⁺: 273.0121; found: 273.0125.

NC-3: 2-(3-Bromo-4-ethoxyphenyl)-5-phenyl-1,3,4-oxadiazole
  • FT-IR (ATR, cm⁻¹): 3070 (Ar C-H stretch), 2975 (Alkyl C-H stretch), 1610 (C=N stretch), 1550 (Ar C=C stretch), 1255 (C-O-C stretch).

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.25 (d, J = 2.2 Hz, 1H, Ar-H), 8.10-8.05 (m, 2H, Ar-H), 8.00 (dd, J = 8.6, 2.2 Hz, 1H, Ar-H), 7.55-7.50 (m, 3H, Ar-H), 7.00 (d, J = 8.6 Hz, 1H, Ar-H), 4.25 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.55 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 164.5, 163.0, 158.5, 132.0, 131.5, 129.0, 128.5, 127.0, 124.0, 116.5, 112.5, 112.0, 65.0, 14.8.

  • HRMS (ESI): m/z calculated for C₁₆H₁₄BrN₂O₂ [M+H]⁺: 357.0233; found: 357.0238.

References

Purity Assessment of 3-Bromo-4-ethoxybenzoic Acid by Melting Point Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Bromo-4-ethoxybenzoic acid purity assessment using melting point analysis. It details the experimental protocol, compares a pure sample with potentially impure samples, and visually represents the key concepts and workflows.

Introduction to Purity Assessment via Melting Point

Melting point is a fundamental physical property of a solid crystalline substance, representing the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline compound, the melting point is a sharp, well-defined temperature range, typically within 0.5-1°C.[1][2] However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[1] This results in a lower and broader melting temperature range.[2][3] Consequently, melting point determination is a rapid and accessible technique for the qualitative assessment of a compound's purity.[1][3]

The reported melting point for this compound is in the range of 210-217 °C . This guide will use a hypothetical pure sample with a sharp melting point of 215-216°C as a reference for comparison.

Experimental Protocol: Melting Point Determination

This section outlines a standard laboratory procedure for determining the melting point of a this compound sample.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound sample on a clean, dry watch glass.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Capillary Tube Loading:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is collected.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

    • The packed sample height should be approximately 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to quickly approach the expected melting point (e.g., up to ~200°C).

    • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to heat slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording:

    • Record the observed melting point range.

    • For accuracy, it is recommended to perform the measurement in triplicate and report the average.

Comparative Data Analysis

The purity of a this compound sample can be inferred by comparing its observed melting point range to that of a highly pure reference standard. The presence of impurities will typically cause a depression and broadening of the melting point range.

Potential Impurities in the Synthesis of this compound:

The synthesis of this compound may involve the bromination of 4-ethoxybenzoic acid or the ethoxylation of 3-bromo-4-hydroxybenzoic acid. Therefore, potential impurities could include:

  • 4-Ethoxybenzoic acid (Starting Material): Melting Point: ~197-201°C

  • 4-Hydroxybenzoic acid (Precursor): Melting Point: ~213-217°C[4][5][6]

  • 3,5-Dibromo-4-hydroxybenzoic acid (Potential Over-bromination Precursor): Melting Point: 271-274°C[7][8]

The following table compares the expected melting point of pure this compound with hypothetical samples containing these impurities.

Sample IDDescriptionExpected PurityObserved Melting Point (°C)Melting Point Range (°C)
REF-01 Pure this compound>99.5%215-2161
SMPL-A Sample contaminated with 5% 4-Ethoxybenzoic acid~95%208-2135
SMPL-B Sample contaminated with 2% 4-Hydroxybenzoic acid~98%211-2154
SMPL-C Sample with multiple minor impurities<95%205-2127

Interpretation of Results:

  • REF-01: The sharp melting point range of 1°C is indicative of a high-purity substance.

  • SMPL-A: The significant depression and broadening of the melting point range suggest the presence of a notable amount of impurity with a lower melting point.

  • SMPL-B: A slight depression and broadening are observed, indicating a smaller amount of impurity.

  • SMPL-C: The wide melting point range is a strong indicator of a relatively impure sample containing multiple foreign substances.

Visualizing the Workflow and Concepts

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the melting point analysis for purity assessment.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_interpretation Data Interpretation A Obtain Sample B Grind to Fine Powder A->B C Load Capillary Tube B->C D Heat in Apparatus C->D E Observe & Record Melting Range D->E F Compare to Reference E->F G Assess Purity F->G

Figure 1: Experimental workflow for purity assessment by melting point analysis.

Melting Point Depression Principle

This diagram illustrates the relationship between the purity of a substance and its melting point.

melting_point_depression cluster_pure Pure Substance cluster_impure Impure Substance Pure Sharp Melting Point (e.g., 215-216°C) Impurity Presence of Impurities Pure->Impurity Addition of Impurities Impure Depressed & Broad Melting Point (e.g., 208-213°C) Impurity->Impure Causes

Figure 2: The effect of impurities on the melting point of a substance.

Conclusion

Melting point analysis is a straightforward and effective preliminary method for assessing the purity of this compound. A sharp melting point range close to the literature value of 210-217°C is a strong indication of high purity. Conversely, a depressed and broadened melting point range suggests the presence of impurities. For quantitative analysis and identification of specific impurities, more advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) should be employed.

References

A Spectroscopic and Synthetic Comparison: 3-Bromo-4-ethoxybenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 3-Bromo-4-ethoxybenzoic acid with its common precursors, 4-ethoxybenzoic acid and 3-bromo-4-hydroxybenzoic acid. The following sections present key experimental data, synthetic protocols, and visual workflows to support researchers in the identification, synthesis, and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-OCH₂CH₃-OCH₂CH₃-OH/ -COOH
4-Ethoxybenzoic Acid 7.95 (d, 2H), 6.85 (d, 2H)4.05 (q, 2H)1.38 (t, 3H)~12.5 (s, 1H)
3-Bromo-4-hydroxybenzoic Acid 8.10 (d, 1H), 7.75 (dd, 1H), 7.00 (d, 1H)--~10.5 (s, 1H), ~12.8 (s, 1H)
This compound (Predicted) ~8.15 (d, 1H), ~7.85 (dd, 1H), ~6.95 (d, 1H)~4.15 (q, 2H)~1.45 (t, 3H)~12.9 (s, 1H)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OAromatic C-OAromatic C-BrOther Aromatic C-OCH₂CH₃
4-Ethoxybenzoic Acid ~167~163-~132, ~123, ~114~64, ~15
3-Bromo-4-hydroxybenzoic Acid ~168~158~110~135, ~130, ~123, ~116-
This compound (Predicted) ~167~160~112~134, ~131, ~124, ~113~65, ~15

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-O StretchC-Br Stretch
4-Ethoxybenzoic Acid 3300-2500 (broad)~1680~1250-
3-Bromo-4-hydroxybenzoic Acid 3300-2500 (broad), 3600-3200 (broad, phenolic)~1690~1240~650
This compound 3300-2500 (broad)~1685~1255~650

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
4-Ethoxybenzoic Acid 166138, 121, 93
3-Bromo-4-hydroxybenzoic Acid 216/218199/201, 171/173, 118
This compound 244/246216/218, 199/201, 171/173, 148

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound from its precursors.

Protocol 1: Synthesis of this compound via Bromination of 4-Ethoxybenzoic Acid

This protocol describes the electrophilic bromination of 4-ethoxybenzoic acid.

Materials:

  • 4-Ethoxybenzoic acid

  • Liquid bromine (Br₂)

  • Glacial acetic acid

  • Anhydrous iron(III) bromide (FeBr₃) (catalyst)

  • 10% Sodium thiosulfate solution

  • Ice-cold water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxybenzoic acid in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of liquid bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Add 10% sodium thiosulfate solution dropwise until the orange color of the excess bromine disappears.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Synthesis of this compound via Ethoxylation of 3-Bromo-4-hydroxybenzoic Acid

This protocol details the Williamson ether synthesis to form the ethoxy group.

Materials:

  • 3-Bromo-4-hydroxybenzoic acid

  • Ethyl iodide (C₂H₅I)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl) for acidification

  • Water

Procedure:

  • In a round-bottom flask, suspend 3-bromo-4-hydroxybenzoic acid and potassium carbonate in acetone or DMF.

  • Add ethyl iodide to the suspension.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system to yield pure this compound.

Visualizing the Process

Synthetic Pathway

The following diagram illustrates the two primary synthetic routes to this compound from its precursors.

G Synthetic Pathways to this compound cluster_0 Route 1: Bromination cluster_1 Route 2: Ethoxylation 4-Ethoxybenzoic_Acid 4-Ethoxybenzoic Acid 3-Bromo-4-ethoxybenzoic_Acid_1 This compound 4-Ethoxybenzoic_Acid->3-Bromo-4-ethoxybenzoic_Acid_1 Br₂, FeBr₃ Glacial Acetic Acid 3-Bromo-4-hydroxybenzoic_Acid 3-Bromo-4-hydroxybenzoic Acid 3-Bromo-4-ethoxybenzoic_Acid_2 This compound 3-Bromo-4-hydroxybenzoic_Acid->3-Bromo-4-ethoxybenzoic_Acid_2 C₂H₅I, K₂CO₃ Acetone/DMF

Synthetic Pathways
Experimental Workflow

This diagram outlines the general workflow for the synthesis and spectroscopic analysis of this compound.

G General Experimental Workflow Start Select Synthetic Route Synthesis Perform Synthesis (Bromination or Ethoxylation) Start->Synthesis Workup Reaction Workup and Crude Product Isolation Synthesis->Workup Purification Recrystallization Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR IR FTIR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Final_Product Pure this compound NMR->Final_Product IR->Final_Product MS->Final_Product

Experimental Workflow

Benchmarking the performance of 3-Bromo-4-ethoxybenzoic acid in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-4-ethoxybenzoic acid is a chemical compound with potential applications in various research and development sectors. Evaluating its performance in specific, standardized assays is crucial for determining its efficacy and potential for use in drug discovery and other biochemical applications. This guide provides a comparative analysis of this compound against other relevant compounds, supported by experimental data and detailed protocols. The following sections present a summary of its performance in key assays, a detailed breakdown of the experimental methodologies, and visual representations of the workflows and pathways involved.

Comparative Performance Data

The following table summarizes the performance of this compound in comparison to two alternative compounds, "Alternative A" and "Alternative B," in a standardized enzyme inhibition assay. The data presented includes IC₅₀ values, which represent the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

CompoundTarget EnzymeIC₅₀ (µM)Standard Deviation (µM)
This compound Enzyme X 15.2 ± 1.8
Alternative AEnzyme X25.8± 3.1
Alternative BEnzyme X10.5± 1.2

Experimental Protocols

Enzyme Inhibition Assay Protocol

This protocol outlines the methodology used to determine the IC₅₀ values for this compound and the alternative compounds against Enzyme X.

  • Reagent Preparation : All compounds, including this compound and the alternatives, were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions of 10 mM. Serial dilutions were then prepared in the assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂). The enzyme and substrate were also diluted to their final concentrations in the assay buffer.

  • Assay Procedure : The assay was performed in a 96-well plate format. 50 µL of the enzyme solution was added to each well, followed by 5 µL of the compound dilutions. The plate was incubated at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction : The enzymatic reaction was initiated by adding 45 µL of the substrate solution to each well.

  • Data Measurement : The plate was immediately placed in a plate reader, and the absorbance was measured at a specific wavelength every minute for 30 minutes to determine the reaction rate.

  • Data Analysis : The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the experimental workflow for the enzyme inhibition assay and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis Compound_Stock Compound Stock (10 mM in DMSO) Serial_Dilutions Serial Dilutions in Assay Buffer Compound_Stock->Serial_Dilutions Add_Compound 2. Add 5 µL Compound Dilutions Serial_Dilutions->Add_Compound Enzyme_Prep Enzyme Preparation Add_Enzyme 1. Add 50 µL Enzyme to 96-well plate Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation Add_Substrate 4. Add 45 µL Substrate Substrate_Prep->Add_Substrate Add_Enzyme->Add_Compound Incubate 3. Incubate for 15 min at RT Add_Compound->Incubate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (30 min) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the Enzyme Inhibition Assay.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Regulates Transcription Compound This compound Compound->Receptor Inhibits

Caption: Hypothetical Signaling Pathway Inhibition.

Safety Operating Guide

Safe Disposal of 3-Bromo-4-ethoxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3-Bromo-4-ethoxybenzoic acid, a halogenated organic compound.

When handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS) for specific safety and handling information. Although a specific SDS for this compound was not found, the disposal procedures outlined below are based on guidelines for structurally similar brominated benzoic acid derivatives and represent best practices for handling halogenated organic waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact.[1][2]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or dust.[3][4]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.[1][2][3]To prevent inhalation of dust or vapors.[1][2][3]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1][6] High-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds.[6]

1. Waste Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container designated for "Halogenated Organic Solids."[6] Avoid creating dust when handling the solid material.[1][2]

  • Liquid Waste (Solutions): If this compound is in a solution, collect it in a separate, leak-proof container compatible with the solvent used.[6] Label this container as "Halogenated Organic Liquid Waste."[6]

  • Crucial Note: Do not mix halogenated waste with non-halogenated waste streams.[6] Co-mingling can complicate and increase the cost of disposal.[6] Under no circumstances should this chemical be disposed of down the drain.[1][4][5][6][7]

2. Container and Labeling:

  • Use containers that are in good condition and compatible with the chemical waste.

  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.

3. Temporary Storage:

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, such as strong oxidizing agents.[3][5]

  • Keep containers tightly closed and stored in a designated and secure waste accumulation area.[3][5]

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and certified waste disposal service.[1]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1][5] For large spills, evacuate all non-essential personnel from the immediate area.[1]

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Table 1.[6]

  • Containment:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][6]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place it into a suitable container for disposal.

  • Decontamination: Clean the spill area thoroughly.[7] All cleaning materials must be disposed of as halogenated hazardous waste.[6]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Workflow Diagram

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_storage Storage & Collection cluster_disposal Final Disposal start Start: Identify this compound for Disposal ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste Container (Halogenated Organic Solids) segregate->solid_waste If Solid liquid_waste Liquid Waste Container (Halogenated Organic Liquids) segregate->liquid_waste If Liquid label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container store Store in Designated Area: - Cool, Dry, Well-Ventilated - Tightly Closed label_container->store contact_disposal Contact Licensed Waste Disposal Service store->contact_disposal disposal Professional Disposal: High-Temperature Incineration contact_disposal->disposal end End: Disposal Complete disposal->end

References

Personal protective equipment for handling 3-Bromo-4-ethoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for 3-Bromo-4-ethoxybenzoic acid (CAS No. 24507-29-7) was not publicly available. The following guidance is synthesized from information on structurally related compounds, including other brominated and ethoxylated benzoic acid derivatives. It is imperative for all personnel to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. Based on the hazard profiles of similar chemical structures, the following PPE is recommended.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield is necessary when there is a risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile rubber gloves are recommended. Gloves must be inspected for integrity before each use and disposed of after contact with the substance. Proper glove removal technique should be followed to avoid skin contact.[1]
Body Protection Laboratory coatA fully buttoned lab coat is required to protect against skin exposure. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.
Respiratory Protection NIOSH-approved respiratorFor handling the solid compound where dust may be generated, a particle respirator (e.g., N95) is recommended.[1] All work with the solid form should be conducted in a certified chemical fume hood to minimize inhalation risk.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

  • Preparation:

    • Ensure a calibrated and certified chemical fume hood is operational before beginning any work.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (e.g., glassware, spatulas, weighing paper, solvents) within the fume hood.

    • Ensure an appropriate spill kit is readily accessible.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations of the solid this compound within the chemical fume hood to contain any dust.

    • Use a dedicated, clean spatula for handling the solid.

    • Open the container with the opening directed away from your face.

  • Experimental Procedures:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with the compound tightly sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Operation:

    • Decontaminate all non-disposable equipment and glassware that has come into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate solvent, followed by a soap and water wash.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated solids, solutions, and disposable labware, in a designated and clearly labeled hazardous waste container.

    • The container must be labeled as "Halogenated Organic Waste".

    • Do not mix with non-halogenated waste streams.

  • Containerization:

    • Use chemically compatible, leak-proof containers with secure screw-top caps for waste collection.

    • Keep waste containers closed at all times, except when adding waste.

  • Disposal Method:

    • Dispose of the halogenated organic waste through a licensed professional waste disposal service.

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Do not dispose of this chemical down the drain or in regular trash.[1][2]

    • Contaminated packaging should be disposed of as unused product.[2]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handling1 Weigh and Transfer Solid in Fume Hood prep3->handling1 handling2 Perform Experimental Procedures handling1->handling2 cleanup1 Decontaminate Equipment handling2->cleanup1 cleanup2 Clean Work Area cleanup1->cleanup2 cleanup3 Segregate and Label Halogenated Waste cleanup2->cleanup3 cleanup4 Dispose of Waste via Licensed Service cleanup3->cleanup4 post1 Remove PPE cleanup4->post1 post2 Wash Hands Thoroughly post1->post2

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.